Product packaging for Leu-AMS R enantiomer(Cat. No.:)

Leu-AMS R enantiomer

Cat. No.: B8069125
M. Wt: 459.5 g/mol
InChI Key: XFEDFDTWJLGMBO-BDMGVTFQSA-N
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Description

Leu-AMS R enantiomer is a useful research compound. Its molecular formula is C16H25N7O7S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N7O7S B8069125 Leu-AMS R enantiomer

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylpentanoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9-,11-,12-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDFDTWJLGMBO-BDMGVTFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Leu-AMS R-Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The R-enantiomer of Leucyl-adenylate sulfamate (Leu-AMS) is a potent and specific inhibitor of Leucyl-tRNA Synthetase (LRS), a critical enzyme in protein synthesis and a key regulator of the mTORC1 signaling pathway. This guide provides an in-depth analysis of the mechanism of action of the Leu-AMS R-enantiomer, consolidating available data on its inhibitory effects, outlining detailed experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. Understanding the specific interactions and downstream cellular consequences of this enantiomer is paramount for its potential development as a therapeutic agent, particularly in oncology and metabolic disorders.

Introduction

Leucyl-tRNA Synthetase (LRS) performs a dual role within the cell. Its canonical function is the ATP-dependent ligation of leucine to its cognate tRNA (tRNALeu), an essential step in protein translation. Beyond this fundamental role, LRS has emerged as a critical intracellular leucine sensor that, upon binding to leucine, activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

Leu-AMS, a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction, acts as a powerful inhibitor of LRS. While much of the literature discusses Leu-AMS as a racemate, emerging evidence suggests stereospecificity in its interaction with LRS. This guide focuses on the R-enantiomer of Leu-AMS, dissecting its mechanism of action on both the catalytic and signaling functions of LRS.

Mechanism of Action: A Dual Inhibition Strategy

The Leu-AMS R-enantiomer exerts its effects by targeting the two primary functions of LRS:

  • Inhibition of Catalytic Activity: The R-enantiomer of Leu-AMS acts as a competitive inhibitor by binding to the active site of LRS, mimicking the leucyl-adenylate intermediate. This occupation of the active site prevents the binding of leucine and ATP, thereby halting the synthesis of Leu-tRNALeu. The disruption of this crucial step in protein synthesis can lead to cell growth arrest and apoptosis.

  • Modulation of mTORC1 Signaling: LRS, in its leucine-bound state, interacts with the RagD GTPase, a key component of the Rag GTPase heterodimer that is essential for mTORC1 activation at the lysosomal surface. By binding to the leucine-binding site of LRS, the Leu-AMS R-enantiomer is expected to prevent the conformational changes necessary for the LRS-RagD interaction. This disruption effectively uncouples intracellular leucine levels from mTORC1 activation, leading to the downregulation of downstream signaling cascades that control cell growth and proliferation.

Quantitative Analysis of LRS Inhibition

While specific quantitative data for the Leu-AMS R-enantiomer is not extensively available in publicly accessible literature, the inhibitory activity of the racemic Leu-AMS has been characterized. It is crucial for future research to dissect the enantiomer-specific contributions to this inhibition.

Inhibitor Target Assay Type Reported IC50 Reference
Leu-AMS (racemate)Leucyl-tRNA Synthetase (LRS)Enzymatic Assay22.34 nM[1]

Further studies are required to determine the specific IC50 and binding affinity (Kd) of the Leu-AMS R-enantiomer.

Signaling Pathway Modulation

The interaction of the Leu-AMS R-enantiomer with LRS initiates a cascade of events that ultimately leads to the inhibition of the mTORC1 signaling pathway.

mTORC1_Inhibition_by_Leu_AMS_R cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Transport LRS LRS (Leucyl-tRNA Synthetase) Leucine_int->LRS Leu_tRNA_Leu Leu-tRNA-Leu LRS->Leu_tRNA_Leu Aminoacylation RagD RagD LRS->RagD Activates Leu_AMS_R Leu-AMS R-enantiomer Leu_AMS_R->LRS Inhibits tRNA_Leu tRNA-Leu Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis mTORC1 mTORC1 RagD->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth caption Inhibition of LRS by Leu-AMS R-enantiomer blocks both protein synthesis and mTORC1 signaling. LRS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Precipitation cluster_detection Detection & Analysis Reagents Prepare Reaction Mix: - Buffer (Tris-HCl, MgCl2, DTT) - ATP - [14C]-Leucine - tRNA-Leu - Purified LRS Incubation Incubate reaction mixtures (with and without inhibitor) at 37°C Reagents->Incubation Inhibitor Prepare serial dilutions of Leu-AMS R-enantiomer Inhibitor->Incubation Quench Stop reaction with trichloroacetic acid (TCA) Incubation->Quench Precipitate Precipitate tRNA on filter paper Quench->Precipitate Wash Wash filters to remove unincorporated [14C]-Leucine Precipitate->Wash Scintillation Measure radioactivity using a scintillation counter Wash->Scintillation Analysis Calculate % inhibition and determine IC50 value Scintillation->Analysis caption Workflow for determining the inhibitory effect of Leu-AMS R-enantiomer on LRS catalytic activity. mTORC1_Inhibition_Assay cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western_blot Western Blotting cluster_detection Detection & Analysis Culture Culture cells to ~80% confluency Starve Amino acid starve cells Culture->Starve Treat Treat with Leu-AMS R-enantiomer Starve->Treat Stimulate Stimulate with Leucine Treat->Stimulate Lyse Lyse cells and collect supernatant Stimulate->Lyse Quantify Determine protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with primary antibodies (p-S6K, S6K, p-4E-BP1, 4E-BP1, Actin) Block->Probe Secondary Incubate with HRP-conjugated secondary antibodies Probe->Secondary ECL Detect signal using ECL substrate Secondary->ECL Image Image the blot ECL->Image Analyze Quantify band intensities Image->Analyze caption Workflow for assessing the inhibition of mTORC1 signaling by Leu-AMS R-enantiomer via Western Blot.

References

Chiral Synthesis of Leu-AMS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-aminomethylsulfonate (Leu-AMS), a stable analogue of the leucyl-adenylate intermediate, is a pivotal tool in the study of leucyl-tRNA synthetase (LARS) and its multifaceted roles in cellular processes. As a potent inhibitor of LARS, Leu-AMS allows for the detailed investigation of the enzyme's catalytic mechanism and its non-canonical functions, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the chiral synthesis of L-Leu-AMS, including detailed experimental protocols and a summary of relevant quantitative data. The methodologies presented are compiled from established synthetic strategies for aminoacyl-sulfamoyl adenylate analogues.

Core Synthesis Strategy

The chiral synthesis of L-Leu-AMS is a multi-step process that involves the preparation of a protected adenosine sulfamate intermediate, followed by coupling with a protected L-leucine, and subsequent deprotection to yield the final product. The stereochemistry of the leucine moiety is preserved throughout the synthesis by the use of appropriate protecting groups.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of aminoacyl-sulfamoyl adenylate analogues.

Part 1: Synthesis of 5'-Sulfamoyladenosine

This part of the synthesis focuses on the preparation of the key adenosine intermediate.

1.1: Synthesis of 2',3'-O-Isopropylideneadenosine

  • Reaction: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to protect the 2' and 3' hydroxyl groups of the ribose sugar.

  • Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid, Acetone.

  • Procedure:

    • Suspend adenosine (1 equivalent) in acetone.

    • Add 2,2-dimethoxypropane (1.5 equivalents) and p-toluenesulfonic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 24 hours.

    • Neutralize the reaction with sodium bicarbonate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol.

1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine

  • Reaction: The protected adenosine is sulfamoylated at the 5' position using sulfamoyl chloride.

  • Materials: 2',3'-O-Isopropylideneadenosine, Sulfamoyl chloride, Pyridine.

  • Procedure:

    • Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Add sulfamoyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Chiral Coupling and Deprotection

This section details the coupling of the chiral leucine moiety to the adenosine intermediate.

2.1: Synthesis of N-Boc-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu)

  • Reaction: N-Boc-L-leucine is activated with N-hydroxysuccinimide to facilitate amide bond formation.

  • Materials: N-Boc-L-leucine, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-L-leucine (1 equivalent) and NHS (1.1 equivalents) in DCM.

    • Cool the solution to 0°C.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Stir the mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

2.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine

  • Reaction: The activated L-leucine is coupled to the 5'-sulfamoyladenosine intermediate.

  • Materials: 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine, Boc-L-Leu-OSu, Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) and Boc-L-Leu-OSu (1.2 equivalents) in anhydrous DMF.

    • Add Cs2CO3 (1.5 equivalents) to the mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

2.3: Synthesis of L-Leucyl-aminomethylsulfonate (L-Leu-AMS)

  • Reaction: The Boc and isopropylidene protecting groups are removed under acidic conditions to yield the final product.

  • Materials: 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine, Trifluoroacetic acid (TFA), Water.

  • Procedure:

    • Dissolve the protected Leu-AMS precursor in a mixture of TFA and water (e.g., 80% aqueous TFA).

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • The crude product can be purified by preparative HPLC.

Data Presentation

Step No.ReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1.1 Isopropylidene protectionAdenosine2,2-dimethoxypropane, p-TsOH2',3'-O-Isopropylideneadenosine~90
1.2 Sulfamoylation2',3'-O-IsopropylideneadenosineSulfamoyl chloride, Pyridine2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine~75
2.1 Leucine activationN-Boc-L-leucineNHS, DCCBoc-L-Leu-OSu>95
2.2 Coupling reaction2',3'-O-Isopropylidene-5'-O-sulfamoyladenosineBoc-L-Leu-OSu, Cs2CO3Protected L-Leu-AMS~80
2.3 DeprotectionProtected L-Leu-AMSTFA, WaterL-Leu-AMS~95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Logical Workflow for the Chiral Synthesis of L-Leu-AMS

G cluster_part1 Part 1: Synthesis of Adenosine Intermediate cluster_part2 Part 2: Chiral Coupling and Deprotection Adenosine Adenosine Isopropylidene_Adenosine 2',3'-O-Isopropylideneadenosine Adenosine->Isopropylidene_Adenosine 2,2-dimethoxypropane, p-TsOH Sulfamoyl_Adenosine 2',3'-O-Isopropylidene- 5'-O-sulfamoyladenosine Isopropylidene_Adenosine->Sulfamoyl_Adenosine Sulfamoyl chloride, Pyridine Protected_Leu_AMS Protected L-Leu-AMS Sulfamoyl_Adenosine->Protected_Leu_AMS Boc-L-Leu-OSu, Cs2CO3 Boc_L_Leucine N-Boc-L-leucine Activated_Leucine Boc-L-Leu-OSu Boc_L_Leucine->Activated_Leucine NHS, DCC Activated_Leucine->Protected_Leu_AMS L_Leu_AMS L-Leu-AMS (Final Product) Protected_Leu_AMS->L_Leu_AMS TFA, Water G Leucine Leucine LARS LARS Leucine->LARS Binds to RagD_GTP RagD-GTP (Active) LARS->RagD_GTP Acts as GAP for RagD RagD_GDP RagD-GDP (Inactive) mTORC1_inactive mTORC1 (Inactive) RagD_GTP->RagD_GDP GTP Hydrolysis mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Translocation to lysosome surface Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Cell_Growth Cell Growth mTORC1_active->Cell_Growth

References

An In-depth Technical Guide to Leu-AMS: Discovery, Historical Context, and Applications in Elucidating the mTORC1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-sulfamoyl-adenylate (Leu-AMS) is a non-hydrolyzable aminoacyl-adenylate analog of the leucyl-AMP intermediate formed during the charging of tRNALeu by leucyl-tRNA synthetase (LARS1). Its significance in cellular biology and drug discovery stems from its potent and specific inhibition of the catalytic activity of LARS1. This technical guide provides a comprehensive overview of the discovery and historical context of Leu-AMS, its mechanism of action, and its application as a critical tool to dissect the dual functions of LARS1 in both protein synthesis and the leucine-sensing arm of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in research settings.

Discovery and Historical Context

The development of aminoacyl-AMP analogs was driven by the need for stable molecules that could mimic the transient intermediates of the aminoacyl-tRNA synthetase reaction. These analogs have been instrumental in structural and functional studies of these essential enzymes. Leu-AMS, a leucyl-sulfamoyl-adenylate, emerged from these efforts as a potent inhibitor of leucyl-tRNA synthetase (LARS1)[1][2].

Initially, research focused on the role of LARS1 in protein synthesis, its canonical function. However, subsequent studies revealed a "moonlighting" function for LARS1 as an intracellular leucine sensor that activates the mTORC1 pathway, a central regulator of cell growth and proliferation[3][4]. The discovery that some compounds could inhibit the leucine-sensing function of LARS1 without affecting its catalytic activity spurred further investigation into the distinct mechanisms governing these two roles[5].

Leu-AMS and its derivatives were synthesized and characterized as potent inhibitors of the catalytic activity of LARS1. This specificity made Leu-AMS an invaluable tool to uncouple the catalytic function of LARS1 from its signaling function, allowing researchers to probe the intricacies of the leucine-mTORC1 pathway independently of global protein synthesis inhibition. More recently, derivatives of leucyladenylate sulfamates have been explored as potential anticancer agents by targeting the LARS1-mediated activation of mTORC1, particularly in cancers exhibiting hyperactive mTORC1 signaling.

Mechanism of Action

Leu-AMS acts as a competitive inhibitor of LARS1 by binding tightly to the catalytic site, mimicking the leucyl-AMP intermediate. This binding prevents the subsequent transfer of leucine to its cognate tRNA, thereby inhibiting protein synthesis.

Crucially, while Leu-AMS potently inhibits the catalytic (aminoacylation) activity of LARS1, it does not interfere with the leucine-induced conformational changes in LARS1 that are necessary for its interaction with the RagD GTPase and subsequent activation of mTORC1. This differential effect is key to its utility in research.

Quantitative Data

The following table summarizes the key quantitative data for Leu-AMS.

ParameterValueCell Line/SystemReference
IC50 for LARS1 (catalytic activity) 22.34 nMIn vitro
Effect on Leucine-induced S6K phosphorylation (mTORC1 activity) No effectHEK293T cells
Cytotoxicity Highly cytotoxicCancer and normal cell lines

Experimental Protocols

Cell Culture and Transfection of HEK293T Cells

HEK293T cells are a common model for studying mTORC1 signaling.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA (e.g., Myc-LARS1)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Opti-MEM

Protocol:

  • Cell Culture:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Passage cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

  • Transfection:

    • The day before transfection, seed cells in 6-well plates to be 70-80% confluent at the time of transfection.

    • On the day of transfection, prepare two tubes for each well to be transfected.

    • Tube 1: Dilute plasmid DNA in Opti-MEM.

    • Tube 2: Dilute the transfection reagent in Opti-MEM.

    • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the DNA-transfection reagent complex dropwise to the cells.

    • Incubate for 4-6 hours, then replace the medium with fresh complete medium.

    • Assay for protein expression 24-48 hours post-transfection.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Materials:

  • HEK293T cells

  • Lysis buffer (e.g., CHAPS-based)

  • Antibodies for immunoprecipitation (e.g., anti-Raptor)

  • Protein A/G sepharose beads

  • Kinase assay buffer (containing ATP and MgCl2)

  • Substrate (e.g., recombinant 4E-BP1 or S6K1)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for detection (e.g., anti-phospho-4E-BP1)

Protocol:

  • Cell Lysis and Immunoprecipitation:

    • Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.

    • Wash the immunoprecipitates extensively with lysis buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

    • Add the purified substrate (e.g., 4E-BP1).

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.

X-Ray Crystallography of LARS1 in Complex with Leu-AMS

Determining the crystal structure provides atomic-level insights into the binding of Leu-AMS.

Materials:

  • Expression vector for LARS1

  • E. coli expression strain

  • Purification resins (e.g., Ni-NTA, size exclusion chromatography)

  • Leu-AMS

  • Crystallization screens and plates

  • Cryoprotectant

Protocol:

  • Protein Expression and Purification:

    • Express recombinant LARS1 in E. coli.

    • Purify the protein using a combination of affinity and size exclusion chromatography.

  • Complex Formation and Crystallization:

    • Incubate the purified LARS1 with an excess of Leu-AMS.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) with various crystallization screens.

    • Optimize crystallization conditions (e.g., precipitant concentration, pH, temperature).

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement.

Surface Plasmon Resonance (SPR) for LARS1-RagD Interaction

SPR can be used to quantitatively measure the binding affinity and kinetics between LARS1 and its interacting partners like RagD.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified LARS1 and RagD proteins

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer

Protocol:

  • Ligand Immobilization:

    • Immobilize one of the proteins (e.g., LARS1) onto the sensor chip surface via amine coupling.

  • Analyte Binding:

    • Inject a series of concentrations of the other protein (the analyte, e.g., RagD) over the immobilized surface.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathway of LARS1-mediated mTORC1 Activation

LARS1_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LARS1_inactive LARS1 (Sensing-off) Leucine_int->LARS1_inactive LARS1_active LARS1-Leucine-ATP (Sensing-on) LARS1_inactive->LARS1_active ATP RagD_GTP RagD-GTP LARS1_active->RagD_GTP GAP activity RagD_GDP RagD-GDP RagD_GTP->RagD_GDP mTORC1_active mTORC1 (Active) RagD_GDP->mTORC1_active mTORC1_inactive mTORC1 (Inactive) S6K S6K mTORC1_active->S6K pS6K p-S6K S6K->pS6K CellGrowth Cell Growth & Proliferation pS6K->CellGrowth

Caption: LARS1-mediated mTORC1 signaling pathway in response to leucine.

Experimental Workflow for Studying Leu-AMS Effect on mTORC1 Signaling

Experimental_Workflow start Start hek_culture Culture HEK293T Cells start->hek_culture transfection Transfect with Myc-LARS1 hek_culture->transfection starvation Leucine Starvation transfection->starvation treatment Treat with Leu-AMS or Vehicle starvation->treatment stimulation Stimulate with Leucine treatment->stimulation lysis Cell Lysis stimulation->lysis ip Immunoprecipitation (anti-Myc) lysis->ip western Western Blot Analysis (p-S6K, S6K, Myc-LARS1) ip->western end End western->end

Caption: Workflow for assessing Leu-AMS impact on mTORC1 signaling.

Conclusion

Leu-AMS is a powerful and specific inhibitor of the catalytic activity of LARS1. Its unique property of not affecting the leucine-sensing function of LARS1 in mTORC1 activation makes it an indispensable tool for researchers in cell biology and drug discovery. The detailed protocols and data presented in this guide are intended to provide a solid foundation for utilizing Leu-AMS to further unravel the complexities of nutrient sensing and cellular growth control.

References

The Stereochemical Imperative: A Technical Guide to the Biological Activity of Leu-AMS Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS) has emerged as a critical enzyme in cellular physiology, not only for its canonical role in protein synthesis but also as a key intracellular sensor of leucine for the activation of the mTORC1 signaling pathway. Inhibition of LRS presents a compelling therapeutic strategy for various diseases, including bacterial infections and cancer. Leucyl-adenylate sulfamate (Leu-AMS) is a stable analog of the leucyl-adenylate reaction intermediate and acts as a potent inhibitor of LRS. This technical guide delves into the biological activity of the enantiomers of Leu-AMS, highlighting the principle of stereospecificity in LRS inhibition. It provides a comprehensive overview of the underlying mechanisms, quantitative data on inhibitor potency, detailed experimental protocols for assessing biological activity, and visual representations of key pathways and workflows.

Introduction: The Dual Role of Leucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, the first step in protein biosynthesis.[1] Human cytosolic leucyl-tRNA synthetase (LRS) performs this vital function but also possesses a "moonlighting" role as a direct sensor of intracellular leucine levels.[2] In the presence of sufficient leucine, LRS interacts with the RagD GTPase, a key step in the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[5]

Given these dual functions, inhibitors of LRS have garnered significant interest. Leu-AMS, a non-hydrolyzable analog of the leucyl-AMP intermediate, competitively inhibits the aminoacylation active site of LRS. This inhibition can disrupt both protein synthesis and leucine-dependent mTORC1 signaling. Critically, the interaction between LRS and its substrates or inhibitors is highly dependent on stereochemistry. This guide focuses on the distinct biological activities of the (R)- and (S)-enantiomers of Leu-AMS and related inhibitors, providing a framework for their evaluation.

Stereospecific Inhibition of Leucyl-tRNA Synthetase

The active site of LRS is chiral and thus exhibits stereoselectivity towards its substrates and inhibitors. While direct comparative data for the enantiomers of Leu-AMS are not prevalent in publicly accessible literature, the principle of stereospecificity has been clearly demonstrated with other LRS inhibitors. For instance, studies on a novel class of benzoxaborole inhibitors targeting Mycobacterium tuberculosis LRS revealed a significant difference in potency between the (S) and (R) enantiomers.

Data Presentation: Enantiomeric Activity Comparison

The following table summarizes the inhibitory activity of the (S) and (R)-enantiomers of a 3-aminomethyl benzoxaborole inhibitor against M. tuberculosis LRS and the whole-cell activity against the bacterium. This data serves as a clear example of the importance of stereochemistry in the design of LRS inhibitors.

CompoundEnantiomerM. tuberculosis LRS IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)
1 RacemateNot ReportedNot Reported
2 (S)-isomer0.130.13
3 (R)-isomer21> 100
Data extracted from "Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase".

As the data clearly indicates, the (S)-isomer is substantially more potent than the (R)-isomer, with a >160-fold difference in IC50 against the target enzyme. This highlights that only one enantiomer effectively fits into the chiral active site of LRS to exert its inhibitory effect. This principle is fundamental to the study of Leu-AMS enantiomers. The R-enantiomer of Leu-AMS is commercially available as a known potent inhibitor of LRS.

Signaling Pathways and Logical Relationships

The biological activity of Leu-AMS enantiomers is rooted in their interaction with LRS and the subsequent impact on downstream signaling. The following diagrams, generated using Graphviz, illustrate these relationships.

Diagram 1: LRS-Mediated mTORC1 Signaling Pathway

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Transport LRS LRS Leucine_int->LRS Binds RagD_GTP RagD-GTP LRS->RagD_GTP Acts as GAP for RagD Leu_AMS (S)-Leu-AMS (Active Enantiomer) Leu_AMS->LRS Inhibits RagD_GDP RagD-GDP mTORC1_inactive mTORC1 (Inactive) RagD_GDP->mTORC1_inactive RagD_GTP->mTORC1_inactive Inactivates mTORC1 by promoting GTP hydrolysis mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Leucine Signal pS6K p-S6K (T389) mTORC1_active->pS6K Phosphorylates S6K S6K S6K->pS6K Cell Growth Cell Growth pS6K->Cell Growth Protein Synthesis Protein Synthesis pS6K->Protein Synthesis

Caption: LRS as a leucine sensor for mTORC1 activation and its inhibition by Leu-AMS.

Diagram 2: Logical Flow of Stereospecific Inhibition

Stereospecificity S_Enantiomer (S)-Leu-AMS LRS_Site Chiral Active Site of LRS S_Enantiomer->LRS_Site Complementary Fit R_Enantiomer (R)-Leu-AMS R_Enantiomer->LRS_Site Steric Hindrance / Poor Fit Binding Binding LRS_Site->Binding High Affinity Binding NoBinding NoBinding LRS_Site->NoBinding Low/No Affinity Binding Inhibition Inhibition Binding->Inhibition Potent LRS Inhibition NoInhibition NoInhibition NoBinding->NoInhibition Weak/No Inhibition Experimental_Workflow Start Synthesize/Acquire (R)- and (S)-Leu-AMS Assay1 Biochemical Assay: LRS Aminoacylation Inhibition Start->Assay1 Assay2 Cell-Based Assay: mTORC1 Signaling (p-S6K) Start->Assay2 Data1 Determine IC50 Values Assay1->Data1 Data2 Assess Inhibition of Leucine Signaling Assay2->Data2 Compare Compare Enantiomer Potency Data1->Compare Data2->Compare Conclusion Identify Active Enantiomer & Determine Structure-Activity Relationship (SAR) Compare->Conclusion

References

The Role of the Leu-AMS R Enantiomer in mTOR Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a variety of upstream signals, including growth factors, energy status, and amino acids. Among amino acids, leucine is a particularly potent activator of mTOR complex 1 (mTORC1). This activation is primarily mediated by the leucyl-tRNA synthetase (LRS), which acts as a direct sensor of intracellular leucine levels.

Leucyl-adenylate sulfamate (Leu-AMS) is a stable analogue of the reaction intermediate leucyl-adenylate and a known inhibitor of LRS. While the racemic mixture of Leu-AMS has been studied, the specific roles of its individual stereoisomers, the R and S enantiomers, in modulating the mTOR signaling pathway have not been extensively characterized in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known interactions and experimental approaches to further elucidate the function of the Leu-AMS R enantiomer in mTOR signaling, based on the current understanding of LRS-mediated mTORC1 activation.

The Leucine Sensing Pathway to mTORC1

The activation of mTORC1 by leucine is a multi-step process that occurs at the lysosomal surface.

  • Leucine Sensing by LRS: In the presence of sufficient leucine, LRS undergoes a conformational change.

  • Interaction with Rag GTPases: This conformational change allows LRS to interact with the RagD GTPase, a component of the Rag GTPase heterodimer (RagA/B-RagC/D) that is anchored to the lysosomal membrane by the Ragulator complex.

  • GTP Hydrolysis of RagD: LRS functions as a GTPase-activating protein (GAP) for RagD, promoting the hydrolysis of GTP to GDP.[1]

  • mTORC1 Recruitment and Activation: The resulting GDP-bound state of RagD, in concert with the GTP-bound state of RagA or RagB, recruits mTORC1 to the lysosome, where it is activated by Rheb.

This signaling cascade is depicted in the following diagram:

Leucine Sensing and mTORC1 Activation Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Leucine Leucine LRS LRS Leucine->LRS binds RagD_GTP RagD-GTP LRS->RagD_GTP acts as GAP Ragulator Ragulator Ragulator->RagD_GTP RagB_GDP RagB-GDP Ragulator->RagB_GDP RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP hydrolysis RagB_GTP RagB-GTP RagB_GDP->RagB_GTP GEF activity mTORC1_inactive mTORC1 (inactive) RagD_GDP->mTORC1_inactive recruits RagB_GTP->mTORC1_inactive recruits mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1_inactive caption Figure 1. Leucine-dependent mTORC1 activation pathway.

Figure 1. Leucine-dependent mTORC1 activation pathway.

Leu-AMS as an Inhibitor of Leucyl-tRNA Synthetase

Expected Role of the this compound in mTOR Signaling

Based on the known mechanism of LRS in mTORC1 activation, the this compound could potentially act as an inhibitor of this pathway. By binding to LRS, it may prevent the conformational changes induced by leucine, thereby inhibiting the LRS-RagD interaction and subsequent mTORC1 activation.

The proposed mechanism of inhibition is illustrated below:

Hypothesized Inhibition of mTORC1 by this compound Leu_AMS_R This compound LRS LRS Leu_AMS_R->LRS binds LRS_RagD LRS-RagD Interaction LRS->LRS_RagD inhibits mTORC1_Activation mTORC1 Activation LRS_RagD->mTORC1_Activation prevents caption Figure 2. Hypothesized inhibitory mechanism of this compound.

Figure 2. Hypothesized inhibitory mechanism of this compound.

Experimental Protocols for Investigating the Role of this compound

To rigorously investigate the specific role of the this compound in mTOR signaling, a series of biochemical and cellular assays are required. The following sections outline key experimental protocols.

Leucyl-tRNA Synthetase (LRS) Activity Assay

This assay measures the aminoacylation activity of LRS, which is its canonical function. Inhibition of this activity by the this compound can be quantified.

Principle: The assay measures the attachment of radiolabeled leucine to its cognate tRNA by LRS.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant LRS, tRNALeu, ATP, and 3H-leucine in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound (and S enantiomer as a control) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Precipitation: Stop the reaction and precipitate the tRNA by adding trichloroacetic acid (TCA).

  • Washing: Wash the precipitate with cold TCA to remove unincorporated 3H-leucine.

  • Quantification: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of mTORC1 and can be used to assess the downstream effects of LRS inhibition by the this compound.

Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., 4E-BP1) and ATP. The phosphorylation of the substrate is then measured.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the this compound or vehicle control. Stimulate with leucine to activate the mTORC1 pathway.

  • Cell Lysis: Lyse the cells in a buffer that preserves the integrity of the mTORC1 complex.

  • Immunoprecipitation: Immunoprecipitate mTORC1 from the cell lysates using an antibody against an mTORC1 component (e.g., Raptor).

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a purified mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP.

  • Incubation: Incubate the reaction at 30°C.

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Co-Immunoprecipitation of LRS and RagD

This assay determines whether the this compound can disrupt the interaction between LRS and RagD.

Principle: An antibody against one protein is used to pull down its interacting partners from a cell lysate.

Protocol:

  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of LRS and RagD (e.g., Myc-LRS and HA-RagD).

  • Treatment: Treat the cells with the this compound or vehicle control, followed by leucine stimulation.

  • Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate one of the tagged proteins (e.g., HA-RagD) using an anti-HA antibody conjugated to beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., Myc-LRS) by Western blotting using an anti-Myc antibody.

GTP-RagD Pulldown Assay

This assay measures the GTP-bound (active) state of RagD and can be used to assess the GAP activity of LRS in the presence of the this compound.

Principle: A protein domain that specifically binds to the GTP-bound form of a GTPase is used to pull down the active GTPase from a cell lysate.

Protocol:

  • Cell Culture and Treatment: Treat cells with the this compound or vehicle control, followed by leucine stimulation.

  • Cell Lysis: Lyse the cells in a buffer that preserves the nucleotide-bound state of GTPases.

  • Pulldown: Incubate the cell lysates with a GST-fusion protein containing the GTPase-binding domain of a RagD effector, which is immobilized on glutathione-agarose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins and analyze the amount of pulled-down RagD by Western blotting using a RagD-specific antibody.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of Leu-AMS Enantiomers on LRS Activity

CompoundIC50 (nM)
This compoundTBD
Leu-AMS S enantiomerTBD
Racemic Leu-AMSTBD

Table 2: Effect of Leu-AMS Enantiomers on mTORC1 Kinase Activity

TreatmentSubstrate Phosphorylation (Fold Change vs. Leucine)
Leucine1.0
Leucine + this compoundTBD
Leucine + Leu-AMS S enantiomerTBD

Table 3: Effect of Leu-AMS Enantiomers on LRS-RagD Interaction

TreatmentCo-immunoprecipitated LRS (Relative to Input)
LeucineTBD
Leucine + this compoundTBD
Leucine + Leu-AMS S enantiomerTBD

Table 4: Effect of Leu-AMS Enantiomers on RagD GTP Loading

TreatmentGTP-bound RagD (Relative to Total RagD)
LeucineTBD
Leucine + this compoundTBD
Leucine + Leu-AMS S enantiomerTBD

TBD: To be determined through experimentation.

Conclusion

While the specific role of the this compound in mTOR signaling pathways remains to be fully elucidated through dedicated research, its potential as a stereospecific inhibitor of LRS presents an exciting avenue for modulating mTORC1 activity. The experimental protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action and therapeutic potential of this compound. Further studies are crucial to determine the enantiomer-specific effects on the LRS-RagD interaction and the downstream consequences for mTORC1 signaling, which could pave the way for the development of novel and highly specific mTORC1 inhibitors.

References

Leu-AMS R enantiomer as a leucyl-tRNA synthetase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Leu-AMS R Enantiomer as a Leucyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS), an essential enzyme in protein synthesis, has emerged as a critical target for novel therapeutic agents, including antimicrobials and anticancer drugs. LRS catalyzes the ATP-dependent ligation of leucine to its cognate tRNA, a vital step in the translation process.[1] Beyond this canonical function, human cytosolic LRS (hcLRS) also acts as a leucine sensor in the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2][3] This whitepaper provides a comprehensive technical overview of the this compound, a potent inhibitor of LRS. It details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows relevant to the study of this compound.

Introduction to Leucyl-tRNA Synthetase and Its Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes responsible for the precise charging of amino acids onto their corresponding tRNAs, thereby ensuring the fidelity of protein translation.[4] Due to their indispensable role in cellular life, they are attractive targets for the development of antimicrobial and anticancer therapies.[5] Leucyl-tRNA synthetase (LRS), a class Ia aaRS, is particularly noteworthy due to its dual role in both protein synthesis and nutrient sensing via the mTORC1 pathway.

Inhibition of LRS disrupts protein synthesis, leading to cell growth arrest and, in many cases, cell death. The structural differences between prokaryotic and eukaryotic LRS enzymes offer a window for developing selective inhibitors. One such inhibitor is Leu-AMS, a leucyl-sulfamoyl-adenylate, which acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction. Leu-AMS is a potent inhibitor of LRS, and its R enantiomer is particularly noted for its activity against bacterial growth.

Mechanism of Action of this compound

The this compound exerts its inhibitory effect by targeting the catalytic site of LRS. The aminoacylation process catalyzed by LRS occurs in two steps:

  • Amino Acid Activation: Leucine and ATP bind to the active site of LRS, leading to the formation of a leucyl-adenylate (Leu-AMP) intermediate and the release of pyrophosphate (PPi).

  • tRNA Charging: The activated leucine is then transferred from the Leu-AMP intermediate to the 3'-end of its cognate tRNA (tRNALeu).

Leu-AMS, as a stable analog of the Leu-AMP intermediate, binds tightly to the synthetic active site of LRS. This binding prevents the completion of the aminoacylation reaction, thereby halting protein synthesis. Crystal structures of human LRS in complex with Leu-AMS have provided detailed insights into this interaction, revealing the key residues involved in inhibitor binding.

Beyond its role in inhibiting protein synthesis, Leu-AMS has been instrumental in elucidating the non-canonical functions of LRS. LRS acts as a direct sensor of intracellular leucine levels, and upon leucine binding, it interacts with RagD GTPase to activate the mTORC1 signaling pathway. While Leu-AMS inhibits the catalytic activity of LRS, it has been shown not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of LRS can be decoupled.

Quantitative Data

The inhibitory potency of Leu-AMS against LRS has been quantified, with the racemic mixture showing a half-maximal inhibitory concentration (IC50) in the nanomolar range. While specific quantitative data for the R enantiomer is not extensively published in readily available literature, it is widely acknowledged as the biologically active enantiomer for inhibiting bacterial growth.

Inhibitor Target Assay IC50 (nM) Reference
Leu-AMSLeucyl-tRNA Synthetase (LRS)Aminoacylation Assay22.34

Signaling Pathways and Experimental Workflows

LRS in the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is dependent on various upstream signals, including amino acids. LRS plays a pivotal role as a direct sensor for the amino acid leucine. The following diagram illustrates the involvement of LRS in this pathway and the point of intervention for LRS inhibitors.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporters LRS LRS Leucine_int->LRS Binds to Rag_GTPases Rag GTPases (RagA/B-GTP, RagC/D-GDP) LRS->Rag_GTPases Activates Leu_AMS_R This compound Leu_AMS_R->LRS Inhibits Catalytic Activity mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Aminoacylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching and Precipitation cluster_detection Detection and Analysis Reagents Prepare Reaction Mix: - Buffer (HEPES, MgCl2, KCl, DTT) - ATP - tRNA(Leu) - [3H]-Leucine Incubate Incubate Reaction Mix, Inhibitor, and Enzyme Reagents->Incubate Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubate Enzyme Prepare LRS Enzyme Solution Enzyme->Incubate Start Initiate Reaction (e.g., by adding ATP or Enzyme) Incubate->Start Time Incubate at 37°C for a defined time Start->Time Quench Quench Reaction on Filter Discs Time->Quench Precipitate Precipitate tRNA with Trichloroacetic Acid (TCA) Quench->Precipitate Wash Wash discs to remove unincorporated [3H]-Leucine Precipitate->Wash Scintillation Measure Radioactivity using Liquid Scintillation Counting Wash->Scintillation Analysis Calculate % Inhibition and Determine IC50 Scintillation->Analysis

References

Physicochemical Characterization of Leu-AMS Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-Aminoacyl-tRNA Synthetase (Leu-AMS) is a critical inhibitor of leucyl-tRNA synthetase (LRS), a key enzyme in protein biosynthesis. As a chiral molecule, Leu-AMS exists as two stereoisomers, L-Leu-AMS and D-Leu-AMS. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. A thorough understanding of their physicochemical characteristics is therefore paramount for drug development and research applications. This guide provides a comprehensive overview of the key physicochemical properties of Leu-AMS stereoisomers and outlines detailed experimental protocols for their determination.

Introduction

Leucine (Leu) is an essential amino acid, and its attachment to the corresponding tRNA is a crucial step in protein synthesis, catalyzed by leucyl-tRNA synthetase (LRS). Leu-AMS, an analogue of the leucyl-adenylate intermediate, acts as a potent inhibitor of LRS.[1][2] The stereochemistry of the leucine moiety is a critical determinant of its biological activity. While the L-isomer is the naturally occurring form in proteins, the D-isomer can exhibit unique pharmacological effects. This document details the essential physicochemical parameters for the stereoisomers of Leu-AMS, providing a framework for their comprehensive characterization.

Physicochemical Properties

A comparative analysis of the physicochemical properties of L-Leu-AMS and D-Leu-AMS is crucial for understanding their behavior in biological systems. Due to the limited availability of direct experimental data for Leu-AMS stereoisomers in publicly accessible literature, the following tables provide estimated values based on the parent amino acid, L-leucine, and general chemical principles. It is important to note that the amidation of the carboxylic acid group will influence these properties.

Acid-Base Dissociation Constant (pKa)

The pKa values determine the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For Leu-AMS, the primary ionizable group is the α-amino group. The pKa of the α-carboxyl group of leucine is around 2.36, and the α-amino group is around 9.60.[3][4][5] Upon amidation to form Leu-AMS, the carboxylic acid group is no longer ionizable. Therefore, the relevant pKa is that of the α-amino group.

Table 1: Estimated Acid-Base Dissociation Constants (pKa) of Leu-AMS Stereoisomers at 25°C

StereoisomerIonizable GroupEstimated pKa
L-Leu-AMSα-Amino~9.60
D-Leu-AMSα-Amino~9.60

Note: These values are estimations based on the pKa of the α-amino group of L-leucine. Experimental determination is recommended for precise values.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH. The logP of L-leucine is approximately -1.52. The conversion of the carboxylic acid to a more neutral amide group in Leu-AMS is expected to increase its lipophilicity (resulting in a higher logP value).

Table 2: Estimated Lipophilicity of Leu-AMS Stereoisomers

StereoisomerEstimated logPEstimated logD at pH 7.4
L-Leu-AMS> -1.52> -1.52
D-Leu-AMS> -1.52> -1.52

Note: These are qualitative estimations. The actual values will be higher than that of L-leucine and need to be determined experimentally.

Aqueous Solubility

The aqueous solubility of a drug is critical for its formulation and bioavailability. The solubility of L-leucine in water is 24.26 g/L at 25°C. The amidation of the carboxyl group to a less polar amide is expected to decrease the aqueous solubility of Leu-AMS compared to leucine.

Table 3: Estimated Aqueous Solubility of Leu-AMS Stereoisomers

StereoisomerEstimated Aqueous Solubility
L-Leu-AMS< 24.26 g/L
D-Leu-AMS< 24.26 g/L

Note: These are qualitative estimations. Experimental determination is necessary for accurate solubility data.

Stability

The chemical stability of Leu-AMS stereoisomers under various conditions (pH, temperature, light) is crucial for determining their shelf-life and for designing stable formulations. As amino acid derivatives, they may be susceptible to degradation pathways such as hydrolysis of the amide bond and oxidation.

Table 4: Potential Degradation Pathways for Leu-AMS Stereoisomers

Degradation PathwayDescription
HydrolysisCleavage of the amide bond to yield leucine.
OxidationDegradation of the leucine side chain or other moieties.
RacemizationInterconversion between L- and D-isomers, particularly at extreme pH and temperature.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of Leu-AMS stereoisomers.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the Leu-AMS stereoisomer with a strong acid or base and monitoring the pH change.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the Leu-AMS stereoisomer in deionized water to a final concentration of approximately 0.01 M.

  • Titration with Acid: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.

  • Titration with Base: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Diagram of pKa Determination Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Dissolve Leu-AMS in Deionized Water titrate_acid Titrate with 0.1 M HCl prep->titrate_acid titrate_base Titrate with 0.1 M NaOH prep->titrate_base plot Plot pH vs. Titrant Volume titrate_acid->plot titrate_base->plot pKa Determine pKa at Half-Equivalence Point plot->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD by HPLC Method

A chromatographic approach is often faster and requires less material than the traditional shake-flask method.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard compounds with known logP values.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at an appropriate wavelength.

  • Retention Time Measurement: Inject the standard compounds and the Leu-AMS stereoisomers and record their retention times (t_R).

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log k versus the known logP values of the standard compounds to generate a calibration curve.

    • Determine the logP of the Leu-AMS stereoisomers from their log k values using the calibration curve.

  • logD Determination: To determine logD, use buffered aqueous solutions at the desired pH (e.g., pH 7.4) as the aqueous component of the mobile phase.

Diagram of logP/logD Determination Workflow:

logP_Determination cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis standards Prepare Standard Compounds (Known logP) hplc Inject Samples into Reverse-Phase HPLC standards->hplc analyte Prepare Leu-AMS Solution analyte->hplc retention Measure Retention Times (tR) hplc->retention logk Calculate log k retention->logk calibration Generate Calibration Curve (log k vs. logP) logk->calibration logP_val Determine logP of Leu-AMS calibration->logP_val

Caption: Workflow for logP determination by HPLC.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Methodology:

  • Stress Conditions: Subject solutions of each Leu-AMS stereoisomer to a range of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 80°C in a dry oven.

    • Photostability: Exposure to UV light (e.g., 254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, use mass spectrometry (MS) to identify the structure of the degradation products.

Diagram of Forced Degradation Study Workflow:

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis start Leu-AMS Stereoisomer Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photostability start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc ms LC-MS for Degradant ID hplc->ms

Caption: Workflow for forced degradation studies.

Conclusion

The physicochemical characterization of Leu-AMS stereoisomers is a fundamental requirement for their development as therapeutic agents or research tools. This guide provides a framework for understanding and determining the key properties of pKa, lipophilicity, solubility, and stability. The provided experimental protocols and workflows offer a starting point for researchers to generate the robust data necessary for informed decision-making in drug discovery and development. Given the current lack of specific public data, the experimental determination of these parameters for both L- and D-Leu-AMS is strongly encouraged.

References

In-Depth Technical Guide: Initial Screening and Bioactivity of Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of leucine to its cognate tRNA. Its essential role makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Leu-AMS, a stable analogue of the leucyl-adenylate intermediate, has been identified as a potent inhibitor of LRS. This guide focuses on the initial screening and bioactivity of the R enantiomer of Leu-AMS, providing a comprehensive overview of its mechanism of action, available bioactivity data, and the experimental protocols relevant to its study. While specific comparative data for the R enantiomer remains limited in publicly accessible literature, this document compiles the existing knowledge on Leu-AMS and the established stereoselectivity of LRS to provide a foundational understanding for researchers in the field.

Introduction to Leucyl-tRNA Synthetase and its Inhibition

Leucyl-tRNA synthetase (LRS) belongs to the Class I family of aminoacyl-tRNA synthetases. These enzymes play a pivotal role in the translation of the genetic code by ensuring the fidelity of protein synthesis. The catalytic process involves a two-step reaction: the activation of leucine with ATP to form a leucyl-adenylate intermediate (Leu-AMP), followed by the transfer of the leucyl moiety to the 3' end of tRNALeu.

Inhibitors of LRS can disrupt protein synthesis, leading to bacteriostatic or bactericidal effects, making them promising candidates for antibiotic development. Leu-AMS is a non-hydrolyzable analogue of the Leu-AMP intermediate, acting as a competitive inhibitor by binding to the active site of LRS.[1]

The Stereochemistry of Leu-AMS

Leu-AMS possesses a chiral center in its leucine moiety, leading to the existence of two enantiomers: the S enantiomer (L-Leu-AMS) and the R enantiomer (D-Leu-AMS). It is well-established that aminoacyl-tRNA synthetases exhibit a high degree of stereoselectivity for the L-enantiomers of amino acids, which are the canonical building blocks of proteins. This inherent stereospecificity of the enzyme's active site suggests that the two enantiomers of Leu-AMS are likely to exhibit different biological activities.

While detailed studies directly comparing the bioactivity of the R and S enantiomers of Leu-AMS are not widely published, the general understanding of LRS function would predict that the S enantiomer, corresponding to the natural L-leucine substrate, would be a more potent inhibitor. However, the investigation of the R enantiomer is crucial to fully characterize the structure-activity relationship and to explore potential off-target effects or novel activities.

Initial Screening and Bioactivity Data

Publicly available quantitative data specifically for the Leu-AMS R enantiomer is scarce. Most studies report on the activity of racemic or unspecified mixtures of Leu-AMS. Nevertheless, the existing data for Leu-AMS provides a baseline for understanding its inhibitory potential.

CompoundTargetAssay TypeIC50 (nM)Reference
Leu-AMS (unspecified)Leucyl-tRNA Synthetase (LRS)Enzyme Inhibition AssayPotent inhibitor[1]
Leu-AMS (unspecified)Bacterial GrowthMinimum Inhibitory Concentration (MIC)Active[1]

Note: The table summarizes the generally reported activity of Leu-AMS. Specific values for the R enantiomer are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening and characterization of this compound.

Leucyl-tRNA Synthetase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of the compound on the target enzyme.

Objective: To measure the concentration of this compound required to inhibit 50% of the LRS enzymatic activity (IC50).

Principle: The assay measures the ATP-PPi exchange reaction catalyzed by LRS in the presence of leucine. The inhibition of this reaction by this compound is quantified.

Materials:

  • Purified Leucyl-tRNA Synthetase (bacterial or human)

  • L-leucine

  • ATP (Adenosine triphosphate)

  • 32P-labeled pyrophosphate (PPi)

  • Tris-HCl buffer

  • MgCl2

  • DTT (Dithiothreitol)

  • Activated charcoal

  • This compound stock solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and L-leucine.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified LRS enzyme and 32P-PPi.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human LRS).

  • Stop the reaction by adding a solution of activated charcoal, which binds to the unincorporated 32P-ATP.

  • Filter the mixture to separate the charcoal-bound 32P-ATP from the 32P-PPi that has been incorporated into ATP.

  • Measure the radioactivity of the filtrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of this compound against a specific bacterial strain.

Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Cellular Effects

Beyond its primary role in protein synthesis, LRS has been implicated in other cellular signaling pathways, most notably the mTORC1 (mechanistic target of rapamycin complex 1) pathway. LRS acts as a sensor for intracellular leucine levels, and in the presence of sufficient leucine, it promotes the activation of mTORC1, a key regulator of cell growth, proliferation, and metabolism.

While specific studies on the effect of the this compound on this pathway are lacking, it is plausible that by binding to LRS, it could modulate mTORC1 signaling. Further research is required to elucidate the precise impact of the R enantiomer on this and other cellular pathways.

G cluster_0 Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Activates mTORC1 mTORC1 LRS->mTORC1 Promotes Activation CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Stimulates Leu_AMS_R This compound Leu_AMS_R->LRS Inhibits?

Caption: Potential interaction of this compound with the LRS-mTORC1 signaling pathway.

Experimental Workflow for Screening and Characterization

The following diagram outlines a logical workflow for the comprehensive evaluation of the this compound.

G cluster_0 Start Start: this compound Synthesis Synthesis and/or Procurement Start->Synthesis Purification Chiral Purification and QC Synthesis->Purification InVitro In Vitro Screening Purification->InVitro CellBased Cell-Based Assays InVitro->CellBased Active Hits Pathway Signaling Pathway Analysis CellBased->Pathway End Bioactivity Profile Pathway->End

Caption: A streamlined workflow for the initial screening and bioactivity profiling.

Conclusion and Future Directions

The this compound represents an understudied molecule with potential as a tool compound for probing the stereospecificity of leucyl-tRNA synthetase and as a starting point for the development of novel inhibitors. While the current body of public knowledge lacks specific quantitative data on its bioactivity, the experimental protocols and conceptual framework provided in this guide offer a clear path for its investigation.

Future research should prioritize the direct comparison of the inhibitory activity of the R and S enantiomers of Leu-AMS against LRS from various species (bacterial and human) to establish a clear structure-activity relationship. Furthermore, detailed studies on its cellular effects, including its impact on the mTORC1 signaling pathway and its potential for off-target activities, will be crucial for a comprehensive understanding of its biological profile. Such studies will undoubtedly contribute to the broader field of aminoacyl-tRNA synthetase inhibitor development.

References

In Vitro Enzymatic Assays with Leu-AMS R Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Leucyl-tRNA Synthetase (LRS) and Leu-AMS

Leucyl-tRNA Synthetase is a vital enzyme responsible for the specific attachment of leucine to its corresponding tRNA, a crucial step in the fidelity of protein translation. LRS belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are essential for cell viability. The unique structure of LRS, with both a synthetic and an editing domain to ensure accuracy, presents multiple opportunities for targeted inhibition.

Leu-AMS is a leucine analogue that acts as a potent inhibitor of LRS, with reported IC50 values in the nanomolar range for the mixed enantiomer compound. As with many chiral molecules, the biological activity of Leu-AMS is expected to be enantiomer-specific. This guide focuses on the in vitro characterization of the R enantiomer of Leu-AMS.

LRS Signaling Pathway and Therapeutic Rationale

LRS is not only a key enzyme in protein synthesis but also plays a role in cellular signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation. However, some inhibitors of the catalytic activity of LRS, like Leu-AMS, have been shown not to affect the leucine-induced mTORC1 activation. Another important signaling pathway influenced by LRS inhibition is the p21-mediated pathway. Inhibition of human LRS (hsLARS) can lead to the activation of p21, a cyclin-dependent kinase inhibitor, which can promote cell apoptosis, highlighting its potential as an anticancer target.

G Fig. 1: LRS Inhibition and Downstream Signaling cluster_0 Fig. 1: LRS Inhibition and Downstream Signaling Leu-AMS (R) Leu-AMS (R) LRS LRS Leu-AMS (R)->LRS Inhibition tRNA-Leu tRNA-Leu LRS->tRNA-Leu Aminoacylation p21 p21 LRS->p21 Inhibition leads to activation Protein Synthesis Protein Synthesis tRNA-Leu->Protein Synthesis Apoptosis Apoptosis p21->Apoptosis

Caption: LRS inhibition by Leu-AMS (R) blocks protein synthesis and can induce apoptosis via p21 activation.

Experimental Protocols for In Vitro LRS Inhibition Assays

Several in vitro assays can be employed to determine the inhibitory activity of the R enantiomer of Leu-AMS on LRS. The choice of assay depends on the specific research question, available equipment, and desired throughput.

General Experimental Workflow

The overall workflow for assessing the inhibitory potential of Leu-AMS R enantiomer against LRS is as follows:

G Fig. 2: General Workflow for LRS Inhibition Assay cluster_0 Fig. 2: General Workflow for LRS Inhibition Assay A Prepare Reagents (LRS Enzyme, Substrates, Inhibitor) B Incubate Enzyme and Inhibitor A->B C Initiate Reaction (Add Substrates) B->C D Monitor Reaction Progress C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: A stepwise workflow for in vitro LRS inhibition screening.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, where LRS catalyzes the formation of a leucyl-adenylate intermediate from leucine and ATP, releasing pyrophosphate (PPi).

Materials:

  • Purified LRS enzyme

  • L-leucine

  • ATP

  • [³²P]PPi

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, L-leucine, and ATP.

  • Serially dilute the this compound to various concentrations.

  • In a microplate, add the LRS enzyme to each well, followed by the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the reaction mixture containing [³²P]PPi to each well.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of activated charcoal, which will bind the [³²P]ATP formed.

  • Filter the mixture and wash the charcoal to remove unbound [³²P]PPi.

  • Measure the radioactivity of the charcoal using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the this compound and determine the IC50 value.

tRNA Charging Assay

This assay measures the second step of the aminoacylation reaction: the transfer of activated leucine to its cognate tRNA.

Materials:

  • Purified LRS enzyme

  • Total tRNA or purified tRNA-Leu

  • [³H]L-leucine

  • ATP

  • This compound

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, tRNA, and ATP.

  • Prepare serial dilutions of the this compound.

  • Add the LRS enzyme and the inhibitor dilutions to microplate wells and pre-incubate.

  • Start the reaction by adding the reaction mixture containing [³H]L-leucine.

  • Incubate at the optimal temperature for a set time.

  • Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in cold TCA to precipitate the charged tRNA.

  • Wash the filters with cold TCA and ethanol to remove unincorporated [³H]L-leucine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Quantitative data from the enzymatic assays should be systematically organized to allow for clear interpretation and comparison.

Table 1: Inhibitory Activity of this compound against LRS

Assay TypeParameterValueStandard Deviation
ATP-PPi ExchangeIC50 (nM)Enter ValueEnter Value
ATP-PPi ExchangeKi (nM)Enter ValueEnter Value
tRNA ChargingIC50 (nM)Enter ValueEnter Value
tRNA ChargingKi (nM)Enter ValueEnter Value

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.

Conclusion

This technical guide provides a foundational framework for the in vitro enzymatic evaluation of the R enantiomer of Leu-AMS as an LRS inhibitor. The detailed protocols for ATP-PPi exchange and tRNA charging assays, along with the structured approach to data presentation and visualization of the relevant biological pathways, are intended to support rigorous and reproducible research. The elucidation of the specific inhibitory profile of the R enantiomer of Leu-AMS will be a significant contribution to the development of novel therapeutics targeting Leucyl-tRNA Synthetase.

References

Target Identification and Validation for the R Enantiomer of Leu-AMS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies for the target identification and validation of the R enantiomer of leucyl-sulfamoyl adenylate (Leu-AMS), a potent inhibitor of Leucyl-tRNA Synthetase 1 (LARS1). While LARS1 is the established target of the Leu-AMS racemate, this document outlines a systematic approach to unequivocally validate it as the specific target of the R enantiomer and thoroughly characterize the interaction. This guide details a series of state-of-the-art experimental protocols, presents data in a structured format for clarity, and includes visualizations of key pathways and workflows to facilitate understanding and replication.

Introduction: Leu-AMS and its Target, Leucyl-tRNA Synthetase 1 (LARS1)

Leucyl-tRNA synthetase 1 (LARS1) is a ubiquitously expressed, essential enzyme with a dual role in cellular physiology. Its canonical function is to catalyze the ATP-dependent ligation of L-leucine to its cognate tRNA (tRNALeu), a critical step in protein biosynthesis.[1] Beyond this, LARS1 has a crucial non-canonical function as an intracellular leucine sensor, activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway in response to leucine availability.[2][3][4] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[3]

Leu-AMS is a stable analog of the leucyl-adenylate reaction intermediate and acts as a potent inhibitor of LARS1's catalytic activity. The compound exists as two enantiomers, R and S, and understanding the specific interactions of each is critical for developing selective therapeutics. This guide focuses on the experimental pipeline to confirm and characterize LARS1 as the direct target of the Leu-AMS R enantiomer.

The LARS1-mTORC1 Signaling Pathway

In the presence of sufficient leucine, LARS1 translocates to the lysosome, where it interacts with the RagD GTPase. This interaction promotes the hydrolysis of GTP on RagD, leading to the activation of the mTORC1 complex. Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth. Inhibition of LARS1's catalytic or sensing function can disrupt these processes, making it an attractive therapeutic target.

G cluster_0 Leucine Sensing & mTORC1 Activation Leucine Leucine LARS1 LARS1 Leucine->LARS1 Binds RagD_GTP RagD-GTP LARS1->RagD_GTP Acts as GAP for RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP hydrolysis mTORC1_active Active mTORC1 RagD_GDP->mTORC1_active Activates mTORC1_inactive Inactive mTORC1 mTORC1_inactive->mTORC1_active Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1_active->Downstream Phosphorylates Growth Cell Growth & Proliferation Downstream->Growth Promotes Leu_AMS_R Leu-AMS R enantiomer Leu_AMS_R->LARS1 Inhibits

Figure 1: LARS1-mediated mTORC1 signaling pathway and point of inhibition by Leu-AMS.

Target Validation Workflow

To rigorously confirm that LARS1 is the direct target of the this compound, a multi-faceted approach is required, progressing from initial binding confirmation in a complex cellular environment to precise biophysical characterization of the interaction.

G cluster_workflow Target Validation Workflow for this compound start Start: Hypothesized Target (LARS1) cetsa Step 1: Target Engagement (Cellular Thermal Shift Assay) start->cetsa affinity Step 2: Target Identification (Affinity Purification-MS) cetsa->affinity Confirms in-cell binding biophysical Step 3: Biophysical Characterization (Surface Plasmon Resonance) affinity->biophysical Identifies LARS1 as binding partner biochemical Step 4: Biochemical Confirmation (Enzyme Inhibition Assay) biophysical->biochemical Quantifies binding kinetics validated Validated Target: LARS1 biochemical->validated Confirms functional inhibition

Figure 2: A logical workflow for the validation of LARS1 as the target of this compound.

Experimental Protocols and Data Presentation

This section provides detailed methodologies for the key experiments outlined in the validation workflow.

Step 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target within intact cells. The principle is that a ligand-bound protein is thermally more stable than its unbound form.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, SW620) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble LARS1 by Western blotting using a specific anti-LARS1 antibody.

The results are presented as a "melting curve," plotting the percentage of soluble LARS1 against temperature. A shift in the curve to the right for compound-treated cells indicates target stabilization.

Table 1: CETSA Data for LARS1 with this compound

Temperature (°C) % Soluble LARS1 (Vehicle) % Soluble LARS1 (10 µM Leu-AMS R)
46 100 100
49 95 98
52 82 95
55 51 85
58 25 65
61 10 30

| 64 | 5 | 12 |

Step 2: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the binding partners of a small molecule from a complex protein lysate. A "bait" molecule, a derivatized version of the this compound, is used to "pull down" its interacting proteins.

  • Bait Synthesis: Synthesize a version of the this compound with an affinity tag (e.g., biotin) attached via a linker.

  • Lysate Preparation: Prepare a native cell lysate from the chosen cell line.

  • Affinity Purification: Incubate the biotinylated this compound with the cell lysate. Capture the bait and any bound proteins using streptavidin-coated magnetic beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the bait sample compared to a control (e.g., beads with no bait).

The primary interacting partners are identified and ranked based on their enrichment scores and statistical significance.

Table 2: Top Protein Hits from AP-MS with Biotinylated this compound

Protein ID Gene Name Fold Enrichment (Bait vs. Control) p-value
P12345 LARS1 150.2 < 0.0001
Q67890 Protein X 3.5 0.045

| R54321 | Protein Y | 2.1 | 0.098 |

Step 3: Surface Plasmon Resonance (SPR) for Biophysical Characterization

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).

  • Chip Preparation: Immobilize purified recombinant human LARS1 protein onto a sensor chip surface.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface. A binding event causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

  • Kinetic Measurement: Monitor the association phase (as the compound flows over) and the dissociation phase (as buffer flows over).

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

The kinetic and affinity constants provide a quantitative measure of the inhibitor-target interaction.

Table 3: Kinetic and Affinity Data from SPR Analysis

Compound ka (M-1s-1) kd (s-1) KD (nM)
This compound 1.2 x 105 2.5 x 10-3 20.8

| Leu-AMS S enantiomer | 0.8 x 105 | 8.0 x 10-3 | 100.0 |

Step 4: LARS1 Enzyme Inhibition Assay

This biochemical assay directly measures the functional consequence of this compound binding to LARS1—the inhibition of its catalytic activity.

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant LARS1, ATP, and 14C-labeled L-leucine.

  • Inhibitor Addition: Add varying concentrations of the this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding tRNALeu. Incubate at 37°C for a set time (e.g., 15 minutes).

  • Precipitation and Washing: Stop the reaction and precipitate the tRNA using trichloroacetic acid (TCA). Wash the precipitate to remove unincorporated 14C-L-leucine.

  • Quantification: Measure the amount of 14C-L-leucine incorporated into the tRNA using a scintillation counter.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 4: LARS1 Enzymatic Inhibition Data

Compound LARS1 IC50 (nM)
This compound 22.3

| Leu-AMS S enantiomer | 115.7 |

Conclusion

The presented workflow provides a robust framework for the unequivocal validation of Leucyl-tRNA Synthetase 1 as the molecular target of the this compound. By systematically progressing from demonstrating target engagement in a cellular context (CETSA) to identifying the specific binding partner (AP-MS), quantifying the interaction biophysically (SPR), and confirming functional inhibition (enzymatic assay), researchers can build a comprehensive and compelling target validation package. The detailed protocols and structured data tables herein serve as a practical guide for drug development professionals aiming to characterize novel LARS1 inhibitors. This rigorous approach is essential for advancing our understanding of LARS1-targeted therapeutics and accelerating their path to clinical application.

References

Methodological & Application

Application Notes and Protocols for Experimental Assays Using Leu-AMS (R Enantiomer)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the R enantiomer of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS), in cell-based and biochemical assays. The primary applications focus on dissecting the dual functions of LRS in protein synthesis and as a key component of the leucine-sensing pathway that activates the mammalian target of rapamycin complex 1 (mTORC1).

Introduction

Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme critical for protein synthesis, catalyzing the attachment of leucine to its cognate tRNA. Beyond this canonical function, LRS acts as a direct sensor of intracellular leucine levels, and upon leucine binding, it associates with the Rag GTPase complex at the lysosome to activate mTORC1 signaling. This pathway is a central regulator of cell growth, proliferation, and metabolism.

Leu-AMS is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction. As such, it acts as a potent inhibitor of the catalytic activity of LRS. By using the specific R enantiomer of Leu-AMS, researchers can investigate the consequences of LRS inhibition on both global protein synthesis and the mTORC1 signaling cascade. It has been noted that while Leu-AMS potently inhibits the catalytic activity of LRS, its effect on leucine-induced mTORC1 activation may differ, allowing for the decoupling of these two functions.[1]

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of leucyl-tRNA synthetase inhibitors from relevant studies. This data provides a comparative reference for the potency of these compounds in different assays.

CompoundAssay TypeTargetReported IC50
Leu-AMSLeucyl-tRNA Synthetase Catalytic ActivityLRS22.34 nM[1]
BC-LI-0186mTORC1 Pathway Inhibition (S6K phosphorylation)LRS-RagD Interaction81.4 nM[2]
BC-LI-0186LRS-RagD Interaction InhibitionLRS-RagD46.11 nM[2]

Experimental Protocols

Protocol 1: Inhibition of mTORC1 Signaling in Cultured Cells

This protocol details the investigation of the effect of Leu-AMS (R enantiomer) on the mTORC1 signaling pathway in response to leucine stimulation using Western blotting.

Objective: To determine the inhibitory effect of Leu-AMS (R enantiomer) on the phosphorylation of key downstream effectors of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.

Materials:

  • Tissue culture cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Leucine-free DMEM

  • Leu-AMS (R enantiomer)

  • Dialyzed fetal bovine serum (dFBS)

  • Leucine solution (e.g., 50 mM stock)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation:

    • Plate cells and grow to 70-80% confluency.

    • Wash cells twice with PBS.

    • Incubate cells in leucine-free DMEM supplemented with 10% dFBS for 1-2 hours to starve them of leucine.

  • Inhibitor Treatment:

    • Prepare various concentrations of Leu-AMS (R enantiomer) in leucine-free DMEM. A suggested starting range is 10 nM to 10 µM.

    • Add the Leu-AMS (R enantiomer) solutions to the starved cells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).

  • Leucine Stimulation:

    • Stimulate the cells by adding leucine to a final concentration of 500 µM.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and image the results.

Protocol 2: In Vitro Aminoacylation Assay

This protocol describes a method to measure the catalytic activity of LRS and its inhibition by Leu-AMS (R enantiomer) by quantifying the amount of radiolabeled leucine attached to its cognate tRNA.

Objective: To determine the IC50 value of Leu-AMS (R enantiomer) for the inhibition of LRS-mediated tRNA charging.

Materials:

  • Recombinant human LRS

  • Total tRNA or purified tRNALeu

  • 14C-labeled Leucine

  • ATP

  • Aminoacylation buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Leu-AMS (R enantiomer)

  • Trichloroacetic acid (TCA) solution (10%)

  • Ethanol (70%)

  • Filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing aminoacylation buffer, ATP (e.g., 4 mM), total tRNA (e.g., 2 mg/mL), and 14C-leucine (e.g., 20 µM).

    • Prepare serial dilutions of Leu-AMS (R enantiomer) in the reaction buffer. A suggested starting range is 1 nM to 1 µM. Include a vehicle control.

    • Add the inhibitor dilutions to the reaction mixture.

  • Enzyme Reaction:

    • Initiate the reaction by adding recombinant LRS to a final concentration of, for example, 100 nM.

    • Incubate the reaction at 37°C.

  • Quenching and Precipitation:

    • At various time points (e.g., 0, 5, 10, 15 minutes), take aliquots of the reaction mixture and spot them onto filter paper discs.

    • Immediately immerse the filter discs in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.

  • Washing:

    • Wash the filter discs three times with cold 10% TCA for 10 minutes each to remove unincorporated radiolabeled leucine.

    • Wash once with 70% ethanol.

    • Dry the filter discs completely.

  • Quantification:

    • Place the dried filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity counts against time for each inhibitor concentration.

    • Determine the initial reaction rates.

    • Plot the initial rates as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_intra Leucine Leucine_ext->Leucine_intra Amino Acid Transporter LRS LRS Leucine_intra->LRS binds Rag_GTPase Rag GTPase Complex LRS->Rag_GTPase activates Leu_AMS_R Leu-AMS (R) Leu_AMS_R->LRS inhibits catalytic activity mTORC1_inactive mTORC1 (inactive) Rag_GTPase->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activates S6K S6K mTORC1_active->S6K FourEBP1 4E-BP1 mTORC1_active->FourEBP1 pS6K p-S6K S6K->pS6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 pFourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine-mTORC1 signaling pathway and the inhibitory role of Leu-AMS.

Experimental_Workflow start Start cell_culture Culture Cells to 70-80% Confluency start->cell_culture starvation Leucine Starvation (1-2 hours) cell_culture->starvation inhibitor Treat with Leu-AMS (R) (1 hour) starvation->inhibitor stimulation Stimulate with Leucine (30 mins) inhibitor->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western_blot Western Blot for p-S6K, p-4E-BP1 lysis->western_blot analysis Data Analysis western_blot->analysis end End analysis->end

Caption: Workflow for mTORC1 inhibition assay using Leu-AMS (R enantiomer).

References

Application Notes and Protocols: Leucyl-tRNA Synthetase (LRS) Inhibition in Cancer Cell Line Studies with a Focus on Leucyl-Sulfamoyl Adenylate (Leu-AMS) Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the "R enantiomer" of Leucyl-sulfamoyl adenylate (Leu-AMS). The following application notes and protocols are based on the established role of Leucyl-tRNA Synthetase (LRS) inhibitors, with Leu-AMS (the L-leucyl enantiomer) serving as a primary example, in the context of cancer cell line research. The methodologies provided are representative for studying the effects of LRS inhibitors on cancer cell signaling and viability.

Introduction

Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme crucial for protein synthesis. It catalyzes the attachment of leucine to its cognate tRNA, the first step in incorporating leucine into nascent polypeptide chains. Beyond this canonical function, LRS has emerged as a key intracellular leucine sensor that activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in a leucine-dependent manner. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.

Leu-AMS is a potent inhibitor of the catalytic activity of LRS.[1][2] It acts as a stable analogue of the leucyl-adenylate intermediate.[3] By inhibiting LRS, Leu-AMS and its derivatives can disrupt protein synthesis and, in some contexts, modulate mTORC1 signaling, leading to cytotoxic effects in cancer cells.[1][4] While specific data on the R enantiomer of Leu-AMS is not publicly available, the study of LRS inhibitors provides a promising avenue for cancer research and drug development.

Mechanism of Action

LRS inhibitors like Leu-AMS primarily function by blocking the aminoacylation activity of LRS. This inhibition leads to a depletion of charged leucyl-tRNA, which in turn stalls protein synthesis and can induce cellular stress responses. Furthermore, by interfering with the leucine-sensing function of LRS, some inhibitors can prevent the activation of the mTORC1 pathway. This dual mechanism makes LRS an attractive target for anticancer therapies, particularly in tumors with hyperactive mTORC1 signaling.

Signaling Pathway

The following diagram illustrates the role of LRS in the mTORC1 signaling pathway and the inhibitory effect of LRS inhibitors.

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LRS LRS Leucine_int->LRS Leu_tRNA_Leu Leu-tRNA-Leu LRS->Leu_tRNA_Leu Aminoacylation mTORC1 mTORC1 LRS->mTORC1 Leucine Sensing & Activation tRNA_Leu tRNA-Leu tRNA_Leu->LRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Leu_AMS Leu-AMS (LRS Inhibitor) Leu_AMS->LRS Inhibition Experimental_Workflow cluster_workflow LRS Inhibitor Evaluation Workflow Start Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with LRS Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot for Signaling Pathway Analysis Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy Data_Analysis->Conclusion

References

Standard Protocols for Leucyl-tRNA Synthetase (LRS) Inhibition Assay with Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. Beyond this canonical function, LRS has emerged as a key cellular sensor of leucine availability and a crucial activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. Consequently, inhibitors of LRS are of significant interest as potential therapeutic agents.

Leu-AMS, a potent inhibitor of LRS, and its enantiomers have been instrumental in studying the roles of LRS.[5] This document provides detailed application notes and protocols for conducting LRS inhibition assays using the R enantiomer of Leu-AMS, a known potent inhibitor of LRS. These protocols are designed to be adaptable for screening and characterizing LRS inhibitors.

Data Presentation

Table 1: Inhibitory Activity of Leucyl-AMP Sulfamoyl Analogs against LRS
CompoundTargetIC50 (nM)Assay TypeOrganism/Cell LineReference
Leu-AMSLeucyl-tRNA Synthetase (LRS)22.34Catalytic Activity AssayNot Specified
BC-LI-0186LRS-RagD Interaction46.11Interaction AssayHuman

Note: The specific IC50 value for the Leu-AMS R enantiomer is not explicitly available in the searched literature. The provided IC50 for Leu-AMS serves as a reference for its potent inhibitory activity.

Experimental Protocols

Purification of Recombinant Leucyl-tRNA Synthetase (LRS)

A reliable source of active LRS is essential for in vitro inhibition assays. The following protocol describes a general method for the expression and purification of His-tagged LRS from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an LRS expression vector (e.g., pET vector with an N-terminal His6-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 300-500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mM DTT.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 300-500 mM NaCl, 20-40 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 300-500 mM NaCl, 250-500 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol.

Protocol:

  • Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a microfluidizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged LRS from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Dialysis and Storage: Pool the fractions containing pure LRS and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange. Determine the protein concentration, aliquot, and store at -80°C.

Preparation of tRNALeu

Total tRNA or in vitro transcribed tRNALeu can be used for the aminoacylation assay.

Materials for in vitro transcription:

  • Linearized DNA template for tRNALeu.

  • T7 RNA polymerase.

  • NTPs (ATP, GTP, CTP, UTP).

  • Transcription buffer.

  • DNase I.

  • Phenol:chloroform.

  • Ethanol.

  • DEPC-treated water.

Protocol for in vitro transcription:

  • Transcription Reaction: Set up the in vitro transcription reaction with the linearized DNA template, T7 RNA polymerase, NTPs, and transcription buffer. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

  • Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Storage: Resuspend the tRNA pellet in DEPC-treated water. Determine the concentration and purity by measuring the absorbance at 260 nm and running a denaturing polyacrylamide gel. Store the tRNA at -80°C.

LRS Inhibition Assay: Aminoacylation Assay

This protocol measures the ability of LRS to charge tRNALeu with radiolabeled leucine in the presence of an inhibitor.

Materials:

  • Purified recombinant LRS.

  • Prepared tRNALeu.

  • [3H]-Leucine or [14C]-Leucine.

  • ATP.

  • Assay Buffer: 50-100 mM Tris-HCl or HEPES (pH 7.5-8.0), 10-20 mM MgCl₂, 2-5 mM DTT, 0.1 mg/mL BSA.

  • This compound stock solution (in DMSO or appropriate solvent).

  • Trichloroacetic acid (TCA), 5-10%.

  • Filter pads (e.g., Whatman 3MM).

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in the Assay Buffer containing LRS, tRNALeu, ATP, and [3H]-Leucine.

  • Inhibitor Addition: Add varying concentrations of the this compound or the vehicle control to the reaction mixtures. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature if time-dependent inhibition is being assessed.

  • Initiate Reaction: Initiate the aminoacylation reaction by adding one of the components (e.g., ATP or tRNA). The final reaction volume is typically 50-100 µL. Incubate the reaction at a constant temperature (e.g., 30°C or 37°C).

  • Quenching: At various time points, take aliquots of the reaction mixture and spot them onto filter pads pre-soaked in cold TCA. This will precipitate the charged tRNA while unincorporated radiolabeled leucine is washed away.

  • Washing: Wash the filter pads several times with cold TCA, followed by a wash with ethanol to dry the filters.

  • Quantification: Place the dried filter pads in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of incorporated radiolabeled leucine over time. Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Growth_Factors Growth Factors Rheb Rheb Growth_Factors->Rheb Activates Leucine Leucine LRS LRS (Leucyl-tRNA Synthetase) Leucine->LRS Binds tRNA_Leu tRNA_Leu LRS->tRNA_Leu Charges Rag_GTPases Rag GTPases LRS->Rag_GTPases Activates (GAP for RagD) Leu_tRNA_Leu Leu-tRNA_Leu tRNA_Leu->Leu_tRNA_Leu Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Leu_AMS_R Leu-AMS (R) Leu_AMS_R->LRS Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb->mTORC1 Activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth

Caption: LRS-mTORC1 Signaling Pathway.

LRS_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified LRS - tRNA_Leu - Radiolabeled Leucine - Assay Buffer Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures (LRS, tRNA_Leu, ATP, [3H]-Leu) Prepare_Reagents->Setup_Reaction Add_Inhibitor Add Leu-AMS (R) (Varying Concentrations) Setup_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Quench_Reaction Quench Aliquots in TCA at Time Points Incubate->Quench_Reaction Filter_Wash Filter and Wash Precipitated tRNA Quench_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Data_Analysis Data Analysis: - Plot Activity vs. Time - Calculate Inhibition - Determine IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: LRS Inhibition Assay Workflow.

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of the Leu-AMS R enantiomer, a potent inhibitor of leucyl-tRNA synthetase (LRS).[1] This document outlines its mechanism of action, offers illustrative data on its spectrum of activity and cytotoxicity, and provides detailed protocols for its investigation.

Introduction

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in protein biosynthesis, catalyzing the attachment of amino acids to their cognate tRNAs.[2] Their inhibition leads to the cessation of protein synthesis and subsequent bacterial cell death, making them attractive targets for the development of new antibiotics. Leu-AMS is an inhibitor of leucyl-tRNA synthetase (LRS) and demonstrates antibacterial properties.[1] This document focuses on the R enantiomer of Leu-AMS.

Mechanism of Action

Leu-AMS acts as a competitive inhibitor of leucyl-tRNA synthetase. It mimics the natural substrate, leucine, and binds to the active site of the LRS enzyme. This binding prevents the adenylation of leucine and its subsequent transfer to tRNALeu, thereby halting the incorporation of leucine into newly synthesized polypeptide chains. This disruption of protein synthesis is the primary mechanism of its antimicrobial activity.

cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS ATP ATP ATP->LRS Leucyl-AMP Leucyl-AMP LRS->Leucyl-AMP Adenylation Leucyl-tRNA_Leu Leucyl-tRNA-Leu Leucyl-AMP->Leucyl-tRNA_Leu Transfer to tRNA tRNA_Leu tRNA-Leu tRNA_Leu->Leucyl-tRNA_Leu Ribosome Ribosome Leucyl-tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Translation Leu-AMS_R This compound LRS_inhibited Leucyl-tRNA Synthetase (LRS) Leu-AMS_R->LRS_inhibited Competitive Inhibition LRS_inhibited->Blocked

Figure 1: Mechanism of Action of this compound.

Antimicrobial Spectrum of Activity (Illustrative Data)

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for the this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes to guide researchers in experimental design.

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Escherichia coliGram-Negative259228
Staphylococcus aureusGram-Positive292134
Pseudomonas aeruginosaGram-Negative2785316
Klebsiella pneumoniaeGram-Negative7006038
Enterococcus faecalisGram-Positive292124
Streptococcus pneumoniaeGram-Positive496192

Cytotoxicity Profile (Illustrative Data)

The cytotoxic potential of the this compound was evaluated against common mammalian cell lines to assess its selectivity. The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values.

Cell LineOriginIC50 (µM)
HeLaHuman Cervical Cancer> 100
HepG2Human Liver Cancer> 100
HEK293Human Embryonic Kidney> 100

Experimental Protocols

Detailed protocols for the investigation of the antimicrobial properties of the this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of the this compound using the broth microdilution method in a 96-well plate format.

cluster_workflow Broth Microdilution Workflow Start Start Prep_Compound Prepare Stock Solution of this compound Start->Prep_Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth Microdilution Experimental Workflow.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free System)

This protocol describes a method to confirm that the this compound inhibits bacterial protein synthesis using a commercially available E. coli cell-free transcription-translation system.

cluster_workflow Cell-Free Protein Synthesis Inhibition Workflow Start Start Prep_Reactions Prepare Cell-Free Reaction Mixes (with and without this compound) Start->Prep_Reactions Add_Template Add Reporter Gene DNA Template (e.g., Luciferase, GFP) Prep_Reactions->Add_Template Incubate Incubate at 37°C for 1-2 hours Add_Template->Incubate Measure_Signal Measure Reporter Signal (Luminescence or Fluorescence) Incubate->Measure_Signal Analyze Compare Signals to Determine Inhibition of Protein Synthesis Measure_Signal->Analyze End End Analyze->End

Figure 3: Cell-Free Protein Synthesis Inhibition Assay Workflow.

Materials:

  • This compound

  • E. coli S30 cell-free transcription-translation kit (e.g., Promega, NEB)

  • Reporter plasmid DNA (e.g., containing a luciferase or green fluorescent protein gene under a T7 promoter)

  • Nuclease-free water

  • Luminometer or fluorometer

  • Microcentrifuge tubes or 384-well plates

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures according to the manufacturer's protocol. For each reaction, combine the S30 extract, reaction buffer, and amino acid mix.

    • Prepare a set of reactions with varying concentrations of the this compound (e.g., 0.1x, 1x, 10x, and 100x the MIC value).

    • Include a no-compound control (vehicle only) and a no-template control (nuclease-free water instead of plasmid DNA).

  • Initiation of Transcription-Translation:

    • Add the reporter plasmid DNA to each reaction tube/well to a final concentration recommended by the manufacturer (e.g., 10-20 ng/µL).

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Signal Detection:

    • If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure luminescence using a luminometer.

    • If using a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Subtract the background signal from the no-template control.

    • Calculate the percentage of protein synthesis inhibition for each concentration of the this compound relative to the no-compound control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the cytotoxic effects of the this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours for Cell Adherence Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Serial Dilutions of this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent and Incubate for 2-4 hours Incubate_48_72h->Add_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO, SDS-HCl) Add_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 4: MTT Cytotoxicity Assay Workflow.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HeLa, HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

The this compound presents a promising avenue for the development of novel antimicrobial agents targeting bacterial protein synthesis. The provided protocols offer a standardized framework for researchers to investigate its antimicrobial efficacy, mechanism of action, and selectivity. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for In Vivo Animal Studies with Leucyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the mTORC1 Signaling Pathway

While specific in vivo animal model studies detailing the use of the Leu-AMS R enantiomer are not extensively available in the public domain, research on related compounds that target the leucyl-tRNA synthetase (LRS) provides a framework for designing and executing such studies. LRS is a critical enzyme not only for protein synthesis but also as a key sensor of the amino acid leucine in the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

This document provides a generalized protocol and application notes based on studies of LRS inhibitors, which can be adapted for the investigation of the this compound in animal models.

Quantitative Data Summary

Due to the lack of specific in vivo data for the this compound, the following table summarizes data from a study on a related LRS inhibitor, BC-LI-0186, which was shown to suppress tumor growth in a mouse model. This data can serve as a reference for designing efficacy studies.

Table 1: Example Efficacy Data for an LRS Inhibitor in a Xenograft Mouse Model

CompoundDosageAdministration RouteAnimal ModelTumor Cell LineTumor Growth InhibitionReference
BC-LI-018620 mg/kgIntraperitonealNude MiceHCT116~40%[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the in vivo effects of the this compound.

Pharmacokinetic Analysis in Mice

This protocol is adapted from studies on N-acetyl-leucine enantiomers and can be modified for Leu-AMS.[2][3]

Objective: To determine the pharmacokinetic profile of the this compound in plasma and its distribution to key tissues like the brain and muscle.

Materials:

  • This compound

  • Male BALB/c mice (or other appropriate strain)

  • Vehicle for oral administration (e.g., water, saline)

  • Blood collection tubes (e.g., with EDTA)

  • Tissue homogenization equipment

  • Liquid chromatography/mass spectrometry (LC/MS) system

Procedure:

  • Animal Dosing: Administer the this compound orally to mice at a predetermined dose.

  • Sample Collection: Collect blood and tissue samples (e.g., brain, muscle) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.[2][3]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize tissue samples in an appropriate buffer.

  • Quantification: Analyze the concentration of the this compound in plasma and tissue homogenates using a validated LC/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using a noncompartmental model, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (T1/2)

In Vivo Efficacy Study in a Xenograft Cancer Model

This protocol is based on the study of the LRS inhibitor BC-LI-0186.

Objective: To evaluate the anti-tumor efficacy of the this compound in a mouse xenograft model.

Materials:

  • This compound

  • Nude mice

  • Cancer cell line of interest (e.g., HCT116)

  • Vehicle for administration (e.g., saline, DMSO/Cremophor emulsion)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size.

  • Animal Randomization: Randomize mice into treatment and control groups.

  • Drug Administration: Administer the this compound (e.g., intraperitoneally) at a specified dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for in vivo studies of LRS inhibitors.

LRS_mTORC1_Pathway Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates RagD RagD LRS->RagD acts as GAP for Leu_AMS_R This compound Leu_AMS_R->LRS inhibits mTORC1 mTORC1 RagD->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes

Caption: LRS as a Leucine Sensor in the mTORC1 Pathway.

In_Vivo_Workflow start Start: Animal Model Selection dosing Dosing Regimen Design (Dose, Route, Frequency) start->dosing pk_study Pharmacokinetic Study (Blood & Tissue Sampling) dosing->pk_study efficacy_study Efficacy Study (e.g., Tumor Growth Monitoring) dosing->efficacy_study analysis Sample & Data Analysis (LC/MS, Statistical Analysis) pk_study->analysis efficacy_study->analysis endpoint Endpoint: Data Interpretation & Reporting analysis->endpoint

Caption: General Workflow for In Vivo LRS Inhibitor Studies.

References

Application Notes and Protocols for Leu-AMS Binding Kinetics using Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LARS1) is a critical enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. Beyond this canonical function, LARS1 acts as a key intracellular leucine sensor, activating the mTORC1 pathway, a central regulator of cell growth and proliferation. Dysregulation of LARS1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] Leucyl-adenylate sulfamoylated (Leu-AMS) is a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction, making it an excellent tool for studying the binding kinetics of inhibitors targeting the LARS1 active site.

Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for studying molecular interactions in solution.[3][4][5] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled molecule (tracer) is free in solution, it rotates rapidly, resulting in low polarization. Upon binding to a larger molecule, such as a protein, its rotation is slowed, leading to an increase in polarization. This principle can be applied in a competitive format to determine the binding affinity and kinetics of unlabeled compounds, such as Leu-AMS, that compete with the fluorescent tracer for the same binding site on the target protein.

These application notes provide a detailed protocol for a fluorescence polarization-based competition assay to characterize the binding kinetics of Leu-AMS to LARS1.

Principle of the Assay

This protocol describes a competitive binding assay. A fluorescently labeled ligand with a known affinity for the LARS1 active site (the "tracer") is used. In the absence of a competitor, the tracer binds to LARS1, resulting in a high fluorescence polarization signal. When an unlabeled competitor, such as Leu-AMS or a potential inhibitor, is introduced, it displaces the tracer from the LARS1 binding site. This displacement leads to an increase in the population of free, rapidly rotating tracer, causing a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration and affinity of the competitor, allowing for the determination of its binding affinity (Ki).

Materials and Reagents

ReagentSupplierCatalog No.Storage
Human Recombinant LARS1Commercially Availablee.g., Abcam, Sigma-Aldrich-20°C or -80°C
Leu-AMSCommercially Availablee.g., Cayman Chemical-20°C
Fluorescent Tracer*Custom SynthesisN/A-20°C, light-protected
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)In-house preparationN/A4°C
384-well, non-binding, black microplatesCommercially Availablee.g., Corning, GreinerRoom Temperature
Fluorescence Polarization Plate ReaderCommercially Availablee.g., BMG LABTECH, Molecular DevicesN/A

*Note on Fluorescent Tracer: A suitable fluorescent tracer is crucial for a successful FP assay. This could be a fluorescently labeled version of a known LARS1 inhibitor or a fluorescently labeled non-hydrolyzable aminoacyl-adenylate analog. For this protocol, we will assume the availability of a custom-synthesized, fluorescein-labeled leucyl-adenylate analog (Fluorescein-Leu-AMP). The choice of fluorophore should be compatible with the available plate reader's excitation and emission filters (e.g., for Fluorescein: Excitation ~485 nm, Emission ~520 nm).

Experimental Protocols

Protocol 1: Determination of the Dissociation Constant (Kd) of the Fluorescent Tracer for LARS1

Objective: To determine the binding affinity of the fluorescent tracer (Fluorescein-Leu-AMP) for LARS1, which is essential for designing the subsequent competition assay.

Methodology:

  • Prepare a serial dilution of LARS1: In the assay buffer, prepare a 2x serial dilution of LARS1, starting from a high concentration (e.g., 2 µM) down to 0 nM.

  • Prepare the fluorescent tracer solution: Prepare a 2x working solution of the fluorescent tracer at a constant concentration (e.g., 2 nM) in the assay buffer. The optimal tracer concentration should be below the expected Kd and provide a stable and sufficiently high fluorescence signal.

  • Plate setup:

    • Add 10 µL of each 2x LARS1 dilution to triplicate wells of a 384-well plate.

    • Add 10 µL of assay buffer to wells designated as "tracer only" controls.

    • Add 10 µL of the 2x fluorescent tracer solution to all wells.

    • The final volume in each well will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined empirically.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis:

  • Plot the measured fluorescence polarization (in millipolarization units, mP) as a function of the LARS1 concentration.

  • Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd value.

Protocol 2: Competitive Binding Assay for Leu-AMS

Objective: To determine the inhibition constant (Ki) of Leu-AMS for LARS1 by measuring its ability to displace the fluorescent tracer.

Methodology:

  • Prepare a serial dilution of Leu-AMS: In the assay buffer, prepare a 2x serial dilution of Leu-AMS, starting from a high concentration (e.g., 1 mM) down to 0 µM.

  • Prepare the LARS1/Tracer pre-mix: Prepare a 2x working solution containing LARS1 at a concentration of 2x its Kd (determined in Protocol 1) and the fluorescent tracer at 2x its concentration used in Protocol 1.

  • Plate setup:

    • Add 10 µL of each 2x Leu-AMS dilution to triplicate wells of a 384-well plate.

    • Add 10 µL of assay buffer to wells designated as "no competitor" controls (maximum polarization).

    • Add 10 µL of the 2x LARS1/Tracer pre-mix to all wells containing Leu-AMS and the "no competitor" controls.

    • Prepare "tracer only" controls by adding 10 µL of the 2x tracer solution and 10 µL of assay buffer (minimum polarization).

    • The final volume in each well will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

Data Analysis:

  • Plot the measured fluorescence polarization (mP) as a function of the logarithm of the Leu-AMS concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value of Leu-AMS.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([Tracer]/Kd_tracer))

    Where:

    • IC50 is the concentration of Leu-AMS that displaces 50% of the bound tracer.

    • [Tracer] is the concentration of the fluorescent tracer used in the assay.

    • Kd_tracer is the dissociation constant of the fluorescent tracer for LARS1 (determined in Protocol 1).

Data Presentation

Table 1: Summary of Quantitative Data for LARS1 Binding Assays

CompoundAssay TypeParameterValue
Fluorescein-Leu-AMPDirect BindingKd[Insert experimentally determined value, e.g., 50 nM]
Leu-AMSCompetitive BindingIC50[Insert experimentally determined value, e.g., 2 µM]
Leu-AMSCompetitive BindingKi[Insert calculated value, e.g., 1.8 µM]
Test Compound 1Competitive BindingIC50[Insert value]
Test Compound 1Competitive BindingKi[Insert value]
Test Compound 2Competitive BindingIC50[Insert value]
Test Compound 2Competitive BindingKi[Insert value]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lars Prepare LARS1 Dilutions plate_setup Plate Setup in 384-well Plate prep_lars->plate_setup prep_tracer Prepare Fluorescent Tracer prep_tracer->plate_setup prep_leuams Prepare Leu-AMS Dilutions prep_leuams->plate_setup incubation Incubation (Equilibrium) plate_setup->incubation measurement FP Measurement incubation->measurement plot_kd Plot FP vs. [LARS1] measurement->plot_kd plot_ic50 Plot FP vs. [Leu-AMS] measurement->plot_ic50 fit_kd Determine Kd plot_kd->fit_kd fit_ic50 Determine IC50 plot_ic50->fit_ic50 calc_ki Calculate Ki (Cheng-Prusoff) fit_ic50->calc_ki

Caption: Experimental workflow for the fluorescence polarization-based binding assay.

competitive_binding_principle cluster_no_competitor No Competitor cluster_with_competitor With Competitor (Leu-AMS) LARS1_1 LARS1 Complex_1 LARS1-Tracer (High Polarization) LARS1_1->Complex_1 Binds Tracer_1 Tracer Tracer_1->Complex_1 LARS1_2 LARS1 Complex_2 LARS1-LeuAMS LARS1_2->Complex_2 Binds Tracer_2 Free Tracer (Low Polarization) LeuAMS Leu-AMS LeuAMS->Complex_2

Caption: Principle of the competitive fluorescence polarization assay.

lars1_pathway Leucine Leucine LARS1 LARS1 Leucine->LARS1 Leucine->LARS1 Sensing Leu_tRNA_Leu Leu-tRNA(Leu) LARS1->Leu_tRNA_Leu Aminoacylation mTORC1 mTORC1 Activation LARS1->mTORC1 tRNA_Leu tRNA(Leu) tRNA_Leu->Leu_tRNA_Leu Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Leu_AMS Leu-AMS (Inhibitor) Leu_AMS->LARS1 Inhibits

Caption: Simplified signaling pathway of LARS1 and the inhibitory action of Leu-AMS.

References

Application Note: Enantioselective Analysis of Leu-AMS Enantiomers by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of Leucyl-aminomethylsulfonate (Leu-AMS) enantiomers. The methodology employs a chiral crown ether-based stationary phase for effective enantiomeric resolution, coupled with a triple quadrupole mass spectrometer for high selectivity and sensitivity. This method is crucial for researchers, scientists, and drug development professionals involved in the study of aminoacyl-tRNA synthetase inhibitors and their stereospecific effects. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics.

Introduction

Leucyl-aminomethylsulfonate (Leu-AMS) is a potent inhibitor of leucyl-tRNA synthetase (LRS), an essential enzyme in protein biosynthesis.[1] As with many chiral molecules, the individual enantiomers of Leu-AMS may exhibit different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to separate and quantify the R- and S-enantiomers is critical for drug development and mechanistic studies. LRS also acts as a leucine sensor in the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[2] The stereospecific inhibition of LRS by Leu-AMS enantiomers can thus have significant implications for this pathway.

This application note presents a direct enantioseparation method that avoids the need for complex derivatization procedures, which can introduce variability.[3] The use of a chiral crown ether column allows for the effective resolution of underivatized amino acid analogues.[4][5] Coupled with the sensitivity and specificity of tandem mass spectrometry, this method provides a powerful tool for the stereoselective analysis of Leu-AMS in various matrices.

Experimental Workflow

The overall experimental workflow for the chiral separation of Leu-AMS enantiomers is depicted below. The process begins with sample preparation, followed by injection into the LC-MS/MS system for separation and detection, and concludes with data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Matrix Removal Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Injection Sample Injection Evaporation->Injection Separation Chiral HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for the chiral LC-MS/MS analysis of Leu-AMS enantiomers.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Trifluoroacetic acid (TFA)

  • Chemicals: Leu-AMS enantiomer standards (R and S forms)

  • Columns: Chiral crown ether-based column (e.g., CROWNPAK CR-I(+), 3 µm, 3.0 x 50 mm)

  • Vials: LC autosampler vials with inserts

Instrumentation

  • Liquid Chromatograph: A binary or quaternary HPLC system capable of delivering stable gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of R- and S-Leu-AMS enantiomers at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a racemic mixture by combining equal volumes of the R- and S-enantiomer stock solutions.

  • Generate a series of calibration standards by serially diluting the stock solutions with the initial mobile phase composition.

Sample Preparation

For biological samples, a sample clean-up procedure is recommended to remove matrix interferences.

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE): Alternatively, utilize a suitable SPE cartridge for analyte extraction and concentration, which can provide a cleaner sample.

  • Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column CROWNPAK CR-I(+) (3 µm, 3.0 x 50 mm)
Mobile Phase A Water with 0.5% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.5% Trifluoroacetic Acid (TFA)
Gradient Isocratic: 96% B
Flow Rate 0.4 mL/min
Column Temperature 25°C
Injection Volume 5 µL

Note: The mobile phase composition and gradient may require optimization for specific applications and columns.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ for Leu-AMS (To be determined by infusion)
Product Ion (Q3) To be determined by fragmentation of the precursor ion
Collision Energy To be optimized for the specific precursor-product ion transition
Dwell Time 100 ms

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, should be determined by direct infusion of the Leu-AMS standard into the mass spectrometer.

Expected Results and Data Presentation

The described method is expected to provide baseline separation of the Leu-AMS enantiomers. The quantitative data obtained from the analysis of calibration standards should be summarized in a table for easy comparison of key performance metrics.

Table 1: Quantitative Performance Characteristics

ParameterR-Leu-AMSS-Leu-AMS
Retention Time (min) ~ 4.5~ 5.2
Precursor Ion (m/z) TBDTBD
Product Ion (m/z) TBDTBD
Linear Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD, ng/mL) 0.50.5
Limit of Quantification (LOQ, ng/mL) 1.01.0
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery (%) 85 - 115%85 - 115%

TBD: To be determined based on the exact mass of Leu-AMS.

Signaling Pathway Visualization

Leu-AMS inhibits leucyl-tRNA synthetase (LRS), which is a key sensor of leucine for the activation of the mTORC1 signaling pathway. The following diagram illustrates the canonical mTORC1 activation pathway and the inhibitory role of Leu-AMS.

G cluster_mTORC1 mTORC1 Signaling Pathway Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates RagD RagD-GTP LRS->RagD acts as GAP for RagD_GDP RagD-GDP RagD->RagD_GDP mTORC1_inactive Inactive mTORC1 RagD_GDP->mTORC1_inactive leads to mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Leucine-dependent lysosomal recruitment Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream phosphorylates Growth Cell Growth & Proliferation Downstream->Growth promotes Leu_AMS Leu-AMS Leu_AMS->LRS inhibits

Caption: Role of LRS in mTORC1 signaling and its inhibition by Leu-AMS.

Conclusion

This application note provides a detailed protocol for the enantioselective analysis of Leu-AMS using chiral LC-MS/MS. The method is sensitive, specific, and does not require derivatization, making it suitable for high-throughput applications in drug discovery and development. The provided workflow, protocols, and expected performance characteristics should serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Leu-AMS R Enantiomer in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LRS) has been identified as a critical intracellular sensor of leucine, playing a pivotal role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Leu-AMS, a non-hydrolyzable analog of the leucyl-adenylate intermediate, acts as a potent inhibitor of the catalytic activity of LRS. This inhibition can interfere with the leucine-sensing function of LRS, thereby modulating mTORC1 signaling. These application notes provide an overview and protocols for the use of the R enantiomer of Leu-AMS in cell culture experiments to study the LRS-mTORC1 signaling axis.

Disclaimer: The majority of published research refers to "Leu-AMS" without specifying the enantiomer used. One supplier, MedChemExpress, lists the R enantiomer but provides an IC50 value for "Leu-AMS" against LRS while stating it does not affect leucine-induced mTORC1 activation, which contradicts findings from mechanistic studies.[2] Therefore, the following protocols are based on general methodologies for studying mTORC1 inhibition and should be adapted and optimized by the end-user for the specific Leu-AMS R enantiomer.

Mechanism of Action

Leucine binding to LRS induces a conformational change that is crucial for its interaction with RagD, a component of the Rag GTPase heterodimer.[3][4] This interaction is a key step in the activation of mTORC1 at the lysosomal surface. Leu-AMS, by binding to the catalytic site of LRS, is thought to lock LRS in a conformation that is unable to productively engage with the mTORC1 signaling machinery, thereby inhibiting downstream signaling events.[3]

Data Presentation

Table 1: Inhibitory Activity of Leu-AMS

CompoundTargetIC50 (nM)Notes
Leu-AMSLeucyl-tRNA Synthetase (LRS)22.34Data for unspecified enantiomer.

Note: There is conflicting information regarding the effect of Leu-AMS on mTORC1 signaling, with one source indicating no effect on S6 kinase (S6K) phosphorylation. Researchers should empirically determine the efficacy of the R enantiomer in their specific cellular context.

Mandatory Visualizations

LRS_mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LRS_inactive LRS (Inactive) Leucine_int->LRS_inactive Binds LRS_active LRS (Active) LRS_inactive->LRS_active Conformational Change RagD_GTP RagD-GTP LRS_active->RagD_GTP Acts as GAP RagD_GDP RagD-GDP RagD_GTP->RagD_GDP mTORC1_inactive mTORC1 (Inactive) RagD_GDP->mTORC1_inactive Allows Ragulator to activate mTORC1 mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active S6K p70S6K mTORC1_active->S6K fourE_BP1 4E-BP1 mTORC1_active->fourE_BP1 p_S6K p-p70S6K (T389) S6K->p_S6K Translation Protein Synthesis p_S6K->Translation p_fourE_BP1 p-4E-BP1 (T37/46) fourE_BP1->p_fourE_BP1 p_fourE_BP1->Translation Leu_AMS Leu-AMS R Enantiomer Leu_AMS->LRS_inactive Inhibits

Caption: LRS-mTORC1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

experimental_workflow_mTORC1 start Start culture_cells Culture HEK293T cells to ~70-80% confluency start->culture_cells starve_cells Amino acid starve cells (e.g., in HBSS) for 1 hour culture_cells->starve_cells pretreat Pre-treat with this compound or vehicle (DMSO) for 30 min starve_cells->pretreat stimulate Stimulate with complete medium or leucine for 15-30 min pretreat->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells western_blot Perform Western Blotting for p-S6K, S6K, p-4E-BP1, 4E-BP1 lyse_cells->western_blot analyze Analyze band intensities western_blot->analyze end End analyze->end

Caption: Experimental Workflow for mTORC1 Inhibition Assay.

Protocol 2: mTORC1 Inhibition Assay in HEK293T Cells

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Culture: Culture HEK293T cells in complete DMEM in a 37°C, 5% CO2 incubator.

  • Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Amino Acid Starvation: Wash the cells twice with PBS and then incubate in HBSS for 1 hour to starve them of amino acids and reduce basal mTORC1 activity.

  • Treatment: Pre-treat the starved cells with the desired concentrations of this compound (or DMSO as a vehicle control) for 30 minutes. A concentration range of 1-1000 nM is a suggested starting point for optimization.

  • Stimulation: Stimulate the cells by replacing the HBSS with complete DMEM (or medium supplemented with leucine) for 15-30 minutes to induce mTORC1 activation.

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Prepare protein samples and load equal amounts onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. e. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein will indicate the level of mTORC1 activity.

Protocol 3: Cell Viability/Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., HCT116, HeLa)

  • Appropriate complete culture medium for the chosen cell line

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay kits (e.g., CellTiter-Glo®)

Procedure (MTT Assay):

  • Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

experimental_workflow_cytotoxicity start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat with serial dilutions of This compound and vehicle seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_signal Measure absorbance or luminescence incubate_reagent->measure_signal calculate_ic50 Calculate % viability and IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges of Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the leucyl-tRNA synthetase (LRS) inhibitor, Leu-AMS R enantiomer, achieving optimal solubility is critical for experimental success and data reproducibility. This guide provides troubleshooting strategies and detailed protocols to address common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For other common solvents, solubility may be limited and require optimization.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What could be the cause?

A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to fall out of solution.

Q3: Are there any general tips for preparing stock solutions of this compound?

A3: Yes. When preparing stock solutions, it is advisable to use the batch-specific molecular weight found on the product vial or Certificate of Analysis. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]

Q4: How does this compound exert its biological effects?

A4: this compound is a potent inhibitor of leucyl-tRNA synthetase (LRS).[2] LRS is a key enzyme not only in protein synthesis but also in the leucine-sensing pathway that activates the mechanistic target of rapamycin complex 1 (mTORC1). By acting as a leucine analogue, Leu-AMS can modulate the activity of LRS and subsequently the mTORC1 signaling cascade.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Precipitate forms upon addition of stock solution to aqueous media.

Potential Cause Troubleshooting Step Expected Outcome
Antisolvent Precipitation Decrease the final concentration of the compound in the aqueous medium.Lower concentrations may remain in solution.
Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.The increased organic solvent content will improve solubility.
Use a formulation strategy such as creating a solid dispersion or using cyclodextrins.Enhanced aqueous solubility and stability.
pH-dependent solubility Adjust the pH of the aqueous buffer.The compound may be more soluble at a different pH.
Temperature Effects Perform dilutions at a slightly elevated temperature (e.g., 37°C).Increased temperature can transiently increase solubility.

Quantitative Data Summary

Compound Solvent Solubility Molar Concentration
This compoundDMSO50.5 mg/mL109.91 mM

This data is based on available product information. Solubility in other solvents may vary.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation

Solid dispersions can enhance the dissolution rate and solubility of a compound by dispersing it in a hydrophilic carrier matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or a similar hydrophilic polymer

  • A common solvent for both the compound and the carrier (e.g., a mixture of ethanol and dichloromethane)

  • Rotary evaporator

Method:

  • Dissolve both this compound and the hydrophilic carrier (e.g., PVP) in a suitable common solvent.

  • Once completely dissolved, evaporate the solvent under vacuum using a rotary evaporator.

  • The resulting solid mass is a solid dispersion of the this compound in the carrier.

  • This solid dispersion can then be pulverized and used for dissolution in aqueous buffers.

Protocol 2: Use of Co-solvents to Improve Aqueous Solubility

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.

Materials:

  • This compound stock solution in DMSO

  • Propylene glycol or Polyethylene glycol (PEG)

  • Aqueous buffer of choice

Method:

  • Prepare a pre-mixture of the co-solvent (e.g., propylene glycol) and your aqueous buffer. The percentage of the co-solvent should be optimized based on experimental tolerance.

  • Slowly add the this compound DMSO stock solution to the co-solvent/buffer mixture while vortexing.

  • Visually inspect for any signs of precipitation.

  • If precipitation occurs, either increase the co-solvent concentration or decrease the final concentration of the this compound.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Troubleshooting Workflow Start Solubility Issue Identified (Precipitation in Aqueous Buffer) Concentration Decrease Final Concentration Start->Concentration CoSolvent Optimize Co-solvent Percentage Start->CoSolvent pH Adjust Buffer pH Start->pH Formulation Advanced Formulation Strategy (e.g., Solid Dispersion, Cyclodextrins) Concentration->Formulation Insoluble Success Issue Resolved Concentration->Success Soluble CoSolvent->Formulation Insoluble CoSolvent->Success Soluble pH->Formulation Insoluble pH->Success Soluble Formulation->Success Soluble Reassess Re-evaluate Experimental Design Formulation->Reassess Insoluble mTORC1_Pathway cluster_pathway Leucine Sensing and mTORC1 Activation Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Activates Leu_AMS This compound Leu_AMS->LRS Inhibits RagD RagD GTPase LRS->RagD Acts as GAP for mTORC1 mTORC1 RagD->mTORC1 Activates CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Promotes

References

Strategies to improve Leu-AMS R enantiomer stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the Leu-AMS R enantiomer in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Leu-AMS and why is the stability of its R enantiomer important?

A1: Leu-AMS is a leucyl-sulfamoyl adenylate, an analogue of leucyl-adenylate.[1][2] It acts as a potent inhibitor of leucyl-tRNA synthetase (LRS), an enzyme essential for protein synthesis.[1][2] The biological activity of chiral molecules is often specific to one enantiomer. Therefore, maintaining the enantiomeric purity of the R enantiomer of Leu-AMS in solution is critical for accurate and reproducible experimental results, as conversion to the S enantiomer or degradation can lead to a loss of potency and misleading data.

Q2: What are the primary factors that can affect the stability of the this compound in solution?

A2: The stability of peptide-like molecules such as Leu-AMS in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and racemization.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Solvent Composition: The type of solvent and the presence of co-solvents can affect stability.

  • Presence of Excipients: Buffers, salts, and other additives can either stabilize or destabilize the molecule.

  • Oxygen and Light: Exposure to oxygen can lead to oxidative degradation, and UV light can also promote degradation.

Q3: What is the likely primary degradation pathway for Leu-AMS in an aqueous solution?

A3: Given that Leu-AMS is an aminoacyl-adenylate analogue, its primary degradation pathway in aqueous solution is likely hydrolysis of the acyl-adenylate linkage.[3] This type of linkage is known to be labile, particularly under neutral to mildly alkaline conditions. This hydrolysis would result in the formation of leucine and adenosine monophosphate (AMP).

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of the this compound over time in my aqueous stock solution.

Potential Cause Troubleshooting Step Rationale
Hydrolysis Optimize the pH of the solution. Prepare stock solutions in a buffer with a slightly acidic pH (e.g., pH 4-6).The acyl-adenylate linkage is susceptible to hydrolysis, which can be pH-dependent. Mildly acidic conditions often slow down the hydrolysis of similar compounds.
High Storage Temperature Store stock solutions at low temperatures, such as -20°C or -80°C.Lower temperatures significantly reduce the rate of chemical degradation.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes.This prevents degradation that can be induced by the stress of repeated freezing and thawing.

Issue 2: My experimental results are inconsistent, and I suspect racemization of the R enantiomer to the S enantiomer.

Potential Cause Troubleshooting Step Rationale
Basic pH Maintain the solution pH in the slightly acidic to neutral range. Avoid strongly basic conditions.Racemization of amino acid derivatives is often catalyzed by basic conditions.
Elevated Temperature Perform experiments at the lowest feasible temperature and minimize the time the solution is kept at room temperature.Temperature can increase the rate of racemization.
Inappropriate Solvent If possible, use a non-aqueous or mixed aqueous/organic solvent system for storage.The presence of water is necessary for many degradation and racemization pathways.

Quantitative Data Summary

Compound Type Condition Observation Reference
Aminoacyl-tRNAsNear-neutral pH, 20-80°CHalf-lives range from seconds to dozens of seconds, indicating lability.
PeptidesAcidic pH (e.g., 3)Both backbiting and scission (hydrolysis) are significant degradation pathways.
PeptidesNeutral pHBackbiting is a dominant degradation mechanism.
PeptidesBasic pH (e.g., 10)Scission (hydrolysis) dominates degradation.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Leu-AMS Enantiomeric Purity

This protocol outlines a general approach for determining the enantiomeric purity of Leu-AMS using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Objective: To separate and quantify the R and S enantiomers of Leu-AMS.

Materials:

  • Leu-AMS sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the Leu-AMS sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine moiety).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Analysis:

    • Inject a standard of the racemic mixture (if available) to determine the retention times of the R and S enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Visualizations

StabilityFactors cluster_Factors Influencing Factors cluster_Degradation Degradation Pathways LeuAMS_R This compound in Solution Hydrolysis Hydrolysis LeuAMS_R->Hydrolysis Racemization Racemization LeuAMS_R->Racemization Oxidation Oxidation LeuAMS_R->Oxidation pH pH pH->Hydrolysis pH->Racemization Temp Temperature Temp->Hydrolysis Temp->Racemization Temp->Oxidation Solvent Solvent Solvent->Hydrolysis Solvent->Racemization Excipients Excipients Excipients->Hydrolysis Excipients->Racemization Oxygen Oxygen/Light Oxygen->Oxidation

Caption: Factors influencing the stability of this compound in solution.

ExperimentalWorkflow A Prepare Leu-AMS Solutions (different pH, temp, excipients) B Store under Controlled Conditions A->B C Sample at Time Points (t=0, 1, 2, 4, 8, 24h) B->C D Analyze by Chiral HPLC C->D E Quantify R and S Enantiomers D->E F Determine Degradation Rate and Racemization E->F

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Optimizing Leu-AMS R Enantiomer for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for effectively using Leu-AMS R enantiomer in cell-based assays.

Introduction

Leucyl-Amino-Methylcoumarin-S-benzyl (Leu-AMS) is a potent inhibitor of leucyl-tRNA synthetase (LARS1).[1] LARS1 is a critical enzyme that not only ligates leucine to its cognate tRNA for protein synthesis but also acts as a primary sensor of intracellular leucine to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[2][3][4] The R enantiomer of Leu-AMS serves as a specific chemical tool to probe this pathway. By inhibiting LARS1, this compound can block the leucine-dependent activation of mTORC1, making it invaluable for studying cell metabolism, growth, and diseases where this pathway is dysregulated.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a stable analog of the leucyl-adenylate intermediate formed during the tRNA charging reaction. It binds to the catalytic site of Leucyl-tRNA Synthetase (LARS1), acting as a competitive inhibitor. This inhibition prevents LARS1 from signaling the presence of leucine to the Rag GTPases, which are essential upstream activators of the mTORC1 complex. Consequently, the downstream signaling cascade, including phosphorylation of S6 Kinase (S6K) and 4E-BP1, is suppressed.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Table 1: Stock Solution Preparation Guide for this compound (MW: 459.59)

Desired Stock Concentration Volume of DMSO to Add per 1 mg Volume of DMSO to Add per 5 mg Volume of DMSO to Add per 10 mg
1 mM 2.1764 mL 10.8819 mL 21.7637 mL
5 mM 0.4353 mL 2.1764 mL 4.3527 mL
10 mM 0.2176 mL 1.0882 mL 2.1764 mL
20 mM 0.1088 mL 0.5441 mL 1.0882 mL

Data derived from supplier information.

Q3: What is a typical working concentration for this inhibitor in a cell-based assay?

A3: The optimal working concentration is highly dependent on the cell type, cell density, and the specific assay endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. A typical starting point for titration could be from 1 µM to 50 µM. A preliminary experiment should be conducted to determine the IC50 (half-maximal inhibitory concentration) for the desired effect (e.g., inhibition of S6K phosphorylation) without inducing significant cytotoxicity.

Q4: What type of microplate is best for fluorescent or luminescent assays involving this compound?

A4: For fluorescence-based readouts, use opaque, black-walled microplates with clear, flat bottoms. The black walls minimize well-to-well crosstalk and reduce background fluorescence. For luminescence assays, white-walled plates are recommended as they reflect and maximize the light signal. For absorbance (colorimetric) assays, standard clear plates are suitable. For any cell-based assay, tissue culture-treated plates are essential for proper cell attachment and growth.

Troubleshooting Guide

Problem: High Background Signal

Potential Cause Recommended Solution
Autofluorescence from media components. Phenol red, serum (FBS), and riboflavin are common sources of background fluorescence. Use phenol red-free media for the final assay steps. Reduce the concentration of FBS during the treatment and readout phase. If possible, perform the final measurement in Phosphate-Buffered Saline (PBS).
Compound autofluorescence. The inhibitor itself may possess intrinsic fluorescence at the assay wavelengths. Measure the fluorescence of the compound in cell-free media across your titration range. If it is fluorescent, subtract this value from your experimental wells.

| Contaminated reagents or plates. | Use high-quality, sterile reagents and plates. Ensure there is no microbial contamination in your cell cultures, as this can be a source of fluorescence. |

Problem: Low Signal-to-Noise Ratio or Inconsistent Results | Potential Cause | Recommended Solution | | Suboptimal inhibitor concentration. | Perform a detailed dose-response curve to identify the optimal concentration that provides a robust signal window without causing cytotoxicity. | | Inconsistent cell seeding. Uneven cell distribution leads to high variability. | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling. | | "Edge effect" in microplates. Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to skewed results. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | | Incorrect reader settings. The gain setting on a fluorescence plate reader significantly impacts signal detection. | Optimize the gain setting using positive and negative control wells. The goal is to amplify the signal from the positive control without saturating the detector, while keeping the negative control signal low but detectable. | | Compound precipitation. The inhibitor may not be fully soluble in the final assay medium. | Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically ≤0.5%) to maintain solubility and avoid solvent-induced toxicity. |

Problem: Unexpected Cytotoxicity | Potential Cause | Recommended Solution | | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., using CellTiter-Glo®, LDH release, or trypan blue exclusion) in parallel with your functional assay to determine the maximum non-toxic concentration of this compound for your specific cell line and incubation time. | | High DMSO concentration. DMSO is toxic to cells at concentrations typically above 0.5%-1%. | Ensure the final concentration of DMSO in all wells (including controls) is consistent and as low as possible (ideally <0.5%). | | Prolonged incubation time. | Conduct a time-course experiment to find the shortest incubation time required to achieve a robust inhibitory effect, which can help minimize off-target or cytotoxic effects. |

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Solutions
  • Stock Solution Preparation (10 mM):

    • Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder to achieve a 10 mM concentration (see Table 1).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into sterile, single-use microcentrifuge tubes to avoid contamination and repeated freeze-thaw cycles.

    • Store aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Prepare working solutions fresh immediately before adding them to the cells. Do not store diluted solutions in cell culture medium.

Diagram 1: LARS1-mTORC1 Signaling Pathway and Inhibition

LARS1_mTORC1_Pathway Leucine Leucine LARS1 LARS1 (Leucyl-tRNA Synthetase) Leucine->LARS1 Activates Rag Rag GTPases LARS1->Rag Activates LeuAMS Leu-AMS (R) LeuAMS->LARS1 Inhibits mTORC1 mTORC1 Rag->mTORC1 Activates Downstream S6K & 4E-BP1 Phosphorylation mTORC1->Downstream Response Protein Synthesis & Cell Growth Downstream->Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout a 1. Seed Cells in 96-well Plate b 2. Starve Cells (Optional) a->b c 3. Treat with Leu-AMS (R) b->c d 4. Stimulate with Leucine c->d e 5. Fix, Permeabilize & Stain d->e f 6. Image & Quantify Fluorescence e->f Troubleshooting_Tree Start Inconsistent or Unexpected Results HighBG High Background? Start->HighBG LowSignal Low Signal? Start->LowSignal HighVar High Variability? Start->HighVar Sol_BG Use Phenol-Red Free Media Wash Cells Before Reading Check for Contamination HighBG->Sol_BG Yes Sol_Signal Optimize Inhibitor Dose (Titration) Increase Incubation Time Check Reader Gain Settings Confirm Cell Health LowSignal->Sol_Signal Yes Sol_Var Ensure Uniform Cell Seeding Avoid 'Edge Effect' Check Reagent/Pipette Precision Confirm Compound Solubility HighVar->Sol_Var Yes

References

Technical Support Center: Investigating Potential Off-Target Effects of Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of the Leu-AMS R enantiomer, a potent inhibitor of Leucyl-tRNA Synthetase (LRS). This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to navigate the complexities of off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

The primary target of Leu-AMS (leucyl-sulfamoyl-adenylate) is Leucyl-tRNA Synthetase (LRS).[1][2][3] LRS is a critical enzyme that performs two major functions:

  • Canonical Function: It catalyzes the ligation of leucine to its cognate tRNA (tRNA-Leu), an essential step in protein synthesis.[4][5]

  • Non-Canonical Function: It acts as a cellular leucine sensor, activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway in the presence of sufficient leucine.

Leu-AMS is a reaction intermediate analog that potently inhibits the catalytic (aminoacylation) activity of LRS.

Q2: Why should I be concerned about off-target effects for an LRS inhibitor?

Off-target effects, where a compound interacts with unintended biological molecules, are a significant concern as they can lead to misleading experimental results, cellular toxicity, and potential adverse effects. While this compound is designed to target LRS, several factors warrant an investigation into its off-target profile:

  • High Cytotoxicity: The parent compound, Leu-AMS, has been noted to show high cytotoxicity in both cancer and normal cells, which may not be solely explained by the inhibition of protein synthesis.

  • Multi-functional Target: LRS is part of a larger family of aminoacyl-tRNA synthetases (ARSs), which are increasingly recognized for their roles in diverse signaling pathways beyond translation, including transcription, inflammation, and apoptosis. Inhibition could inadvertently perturb these pathways.

  • Stereo-specificity: The R and S enantiomers of a chiral molecule can have different binding affinities and off-target profiles. The specific off-target profile of the R enantiomer is not well-documented and requires empirical investigation.

Q3: What are the first steps to determine if my experimental observations are due to off-target effects?

A multi-step approach is recommended to distinguish on-target from off-target effects:

  • Dose-Response Analysis: Perform a dose-response curve and compare the concentration required to elicit your observed phenotype with the IC50 for LRS inhibition. A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Different LRS Inhibitor: If a different LRS inhibitor with an unrelated chemical scaffold fails to produce the same phenotype, it is likely that the effect of this compound is off-target.

  • Rescue Experiments: Attempt to rescue the on-target effect. For example, overexpressing LRS might rescue phenotypes related to the inhibition of protein synthesis. If the phenotype persists, it is likely off-target.

  • Target Engagement Assay: Confirm that the compound engages with LRS in your experimental system at the concentrations where the phenotype is observed.

Q4: What are the major classes of potential off-targets I should consider?

Given that Leu-AMS is an analog of leucyl-adenylate, which contains an amino acid and an adenylate component, potential off-targets could include:

  • Other Aminoacyl-tRNA Synthetases: Although ARSs are highly specific, high concentrations of an inhibitor might lead to cross-reactivity with synthetases for structurally similar amino acids (e.g., isoleucine, valine).

  • Kinases: The adenylate-mimicking portion of the molecule could potentially interact with the ATP-binding site of protein kinases. Kinome-wide screening is a common method to assess this.

  • Other ATP-binding proteins (ATPases) and Nucleotide-binding proteins.

  • Leucine Aminopeptidases: These enzymes are also involved in leucine metabolism and could be potential off-targets.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Higher-than-expected cytotoxicity is observed at effective concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Toxicity 1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs, kinases). 2. Perform a counter-screen using a cell line that does not express LRS (if viable) or has a resistant LRS mutant.Identification of specific off-targets responsible for toxicity. If toxicity persists in the counter-screen, it is confirmed to be off-target.
On-Target Toxicity 1. Use siRNA or CRISPR to knock down LRS and observe if it phenocopies the observed cytotoxicity. 2. Compare the toxicity profile with other known LRS inhibitors.Replication of toxicity upon LRS knockdown suggests the effect is on-target, likely due to the essential role of LRS in protein synthesis.
Compound Instability/Degradation 1. Assess the stability of this compound in your cell culture media under experimental conditions (e.g., 37°C over 24-48h) using LC-MS.Ensures that the observed toxicity is from the compound itself and not a more toxic degradation product.

Issue 2: Inconsistent or unexpected changes in signaling pathways (e.g., via Western Blot or Proteomics).

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition 1. Perform an in vitro kinase selectivity screen against a broad panel of kinases. 2. Analyze the phosphorylation status of known substrates of suspected off-target kinases.Identification of unintended kinases inhibited by the compound, explaining unexpected signaling changes.
Activation of Compensatory Pathways 1. The primary inhibition of LRS can trigger cellular stress responses (e.g., Amino Acid Response pathway). 2. Use Western blotting to probe for markers of known stress response pathways (e.g., GCN2, ATF4).A clearer understanding of the cell's integrated response to LRS inhibition, distinguishing it from direct off-target modulation.
Non-Canonical LRS Signaling 1. LRS itself can participate in signaling complexes. The inhibitor might modulate these interactions. 2. Use co-immunoprecipitation (Co-IP) to see if the compound affects LRS binding to known partners (e.g., components of the mTORC1 pathway).Elucidation of effects on the non-canonical functions of LRS, which are distinct from its catalytic activity.

Experimental Protocols

Protocol 1: Global Off-Target Profiling using Proteomics

This protocol aims to identify unintended protein targets by observing changes in the entire proteome upon treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to ~70-80% confluency. Treat cells with this compound at two concentrations (e.g., 1x and 10x the IC50 for LRS inhibition) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution digestion with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated in the treated samples compared to the vehicle control. Proteins with significant abundance changes are potential off-targets or are part of pathways affected by off-targets.

Protocol 2: In Vitro Kinase Selectivity Profiling

This protocol directly measures the inhibitory activity of this compound against a large panel of purified kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Assay Execution: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) or perform in-house. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.

  • Kinase Reaction: The assay typically involves combining the purified kinase, a specific substrate, and ATP in a reaction buffer. The activity is measured in the presence and absence of your compound.

  • Data Analysis: The percent inhibition for each kinase is calculated relative to a control. Hits are often defined as kinases showing >50% inhibition. For significant hits, a follow-up IC50 determination should be performed by running the assay with a range of compound concentrations. This provides quantitative data on the potency of off-target inhibition.

Visualizations

Below are diagrams illustrating key concepts and workflows for investigating the off-target effects of this compound.

cluster_on_target On-Target Pathway cluster_canonical Canonical Function cluster_non_canonical Non-Canonical Function LeuAMS Leu-AMS R Enantiomer LRS Leucyl-tRNA Synthetase (LRS) LeuAMS->LRS INHIBITS tRNA_Leu tRNA-Leu Charging LRS->tRNA_Leu Catalyzes mTORC1 mTORC1 Activation LRS->mTORC1 Leucine Sensor Protein_Synth Protein Synthesis tRNA_Leu->Protein_Synth Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: On-target mechanism of this compound, inhibiting both canonical and non-canonical LRS functions.

start Unexpected Phenotype Observed (e.g., high toxicity, altered signaling) dose_response Q: Does phenotype EC50 differ significantly from on-target IC50? start->dose_response struct_analog Q: Does a structurally different inhibitor of the same target replicate the phenotype? dose_response->struct_analog No off_target_path High Likelihood of Off-Target Effect dose_response->off_target_path Yes struct_analog->off_target_path No on_target_path Likely On-Target Effect or Downstream Consequence struct_analog->on_target_path Yes investigate Proceed to Off-Target Identification Protocols (Proteomics, Kinome Scan) off_target_path->investigate

Caption: Decision tree for troubleshooting the origin of an unexpected experimental phenotype.

cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo / Phenotypic cluster_validation Validation comp_screen Computational Screening (Structure-based, Ligand-based) biochem_screen Biochemical Profiling (e.g., Kinase Panel) comp_screen->biochem_screen  Prioritize Targets cell_screen Cell-Based Assays (Proteomics, Thermal Shift, Phenotypic Screening) biochem_screen->cell_screen  Confirm Cellular Activity validation Target Validation (siRNA, CRISPR, Rescue Expts.) cell_screen->validation  Validate Phenotype Link start Hypothesis: Leu-AMS R has off-targets start->comp_screen

Caption: General experimental workflow for the systematic identification and validation of off-targets.

References

Technical Support Center: Overcoming Challenges in the Purification of Leu-AMS Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Leu-AMS enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chiral separation of Leu-AMS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Question Potential Causes Solutions
Poor Resolution Q1: My chromatogram shows overlapping or poorly separated peaks for the Leu-AMS enantiomers. What should I do? 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. High flow rate.4. Unsuitable temperature.1. Select an appropriate CSP: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective for amino acid derivatives[1][2].2. Optimize the mobile phase: In normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane)[1]. In reversed-phase, vary the concentration of the organic modifier (e.g., acetonitrile, methanol) and the acidic additive (e.g., formic acid, trifluoroacetic acid)[1][3].3. Reduce the flow rate: Lowering the flow rate can enhance resolution by allowing more time for interactions between the analytes and the CSP.4. Adjust the column temperature: Both increasing and decreasing the temperature can affect selectivity. Experiment with temperatures between 25-40°C.
Peak Tailing Q2: The peaks for my Leu-AMS enantiomers are asymmetrical with a pronounced tail. How can I improve the peak shape? 1. Strong interactions between the analyte and the stationary phase.2. Column contamination or degradation.3. Inappropriate sample solvent.1. Add a mobile phase additive: For acidic compounds like Leu-AMS, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) can reduce tailing by minimizing unwanted interactions with the silica support.2. Use a guard column and flush the column: A guard column protects the analytical column from contaminants. Regularly flush the column with a strong solvent as recommended by the manufacturer.3. Dissolve the sample in the mobile phase: To ensure good peak shape, dissolve your sample in the mobile phase or a weaker solvent.
Peak Fronting Q3: My peaks are showing a leading edge (fronting). What is the cause and how can I fix it? 1. Column overload.2. High injection volume.3. Sample solvent stronger than the mobile phase.1. Dilute the sample: Injecting a less concentrated sample can prevent column overload.2. Reduce the injection volume: A smaller injection volume can improve peak shape.3. Match sample solvent to mobile phase: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Split Peaks Q4: I am observing split or shoulder peaks for my Leu-AMS enantiomers. What is wrong? 1. Contamination at the column inlet.2. Column void or channeling.3. Sample present in multiple ionized states.1. Backflush the column: This may dislodge any blockage at the column inlet. If the problem persists, the inlet frit may need replacement.2. Replace the column: A void or channel in the column packing is often irreparable, necessitating column replacement.3. Buffer the mobile phase: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionization state.
Irreproducible Retention Times Q5: The retention times for my Leu-AMS enantiomers are shifting between runs. How can I achieve better reproducibility? 1. Inconsistent mobile phase preparation.2. Insufficient column equilibration.3. Fluctuations in column temperature.4. HPLC pump issues.1. Prepare fresh mobile phase accurately: Ensure precise measurement and thorough mixing of mobile phase components. Keep reservoirs covered to prevent evaporation of volatile solvents.2. Allow for adequate equilibration: Chiral stationary phases often require longer equilibration times, especially when changing mobile phases.3. Use a column oven: A column oven will maintain a stable temperature throughout the analysis.4. Regularly maintain the HPLC pump: Follow the manufacturer's guidelines for pump maintenance to ensure a consistent flow rate.

Frequently Asked Questions (FAQs)

Q: What is the most common method for the chiral separation of Leu-AMS enantiomers?

A: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for separating enantiomers of amino acid derivatives like Leu-AMS. This method offers high versatility in terms of CSP selection and mobile phase composition.

Q: Which types of chiral stationary phases (CSPs) are recommended for Leu-AMS?

A: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the chiral resolution of a wide range of compounds, including amino acid derivatives. Macrocyclic glycopeptide-based CSPs, like those containing teicoplanin, are also an excellent choice, particularly for underivatized amino acids, and can be effective for N-acetylated versions like Leu-AMS.

Q: Can I use a standard achiral column, like a C18, for this separation?

A: A standard C18 column cannot directly separate enantiomers because they have identical physicochemical properties in an achiral environment. To use a C18 column, you would first need to derivatize the Leu-AMS enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated.

Q: What are some alternative techniques to HPLC for this chiral separation?

A: Besides HPLC, other techniques that can be employed for the chiral separation of amino acid derivatives include:

  • Supercritical Fluid Chromatography (SFC): Often faster than HPLC and can provide excellent chiral separations.

  • Capillary Electrophoresis (CE): Known for its high efficiency and low sample consumption, using chiral selectors in the background electrolyte.

  • Gas Chromatography (GC): Typically requires derivatization to make the analytes volatile.

Q: How should I prepare my Leu-AMS sample for HPLC analysis?

A: Prepare a stock solution of your Leu-AMS enantiomeric mixture in a solvent that is compatible with your chosen chromatographic mode. For normal phase, a mixture of hexane and isopropanol is suitable, while for reversed-phase, the mobile phase itself is a good choice. The typical concentration for analytical HPLC is between 0.1 and 1.0 mg/mL. It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Leu-AMS Enantiomers

This protocol provides a starting point for developing a chiral separation method for Leu-AMS enantiomers.

1. Sample Preparation:

  • Dissolve the Leu-AMS enantiomeric mixture in a suitable solvent to a concentration of 0.5 mg/mL.
  • For Normal Phase: Use a mixture of n-hexane and isopropanol.
  • For Reversed Phase: Use the initial mobile phase composition.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a good starting point.

3. Initial Chromatographic Conditions:

Parameter Normal Phase Reversed Phase
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Water with 0.1% Formic Acid:Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Injection Volume 10 µL10 µL
Detection UV at a suitable wavelengthUV at a suitable wavelength

4. Optimization:

  • Mobile Phase Composition: If the initial conditions do not provide adequate separation, systematically vary the ratio of the solvents. In normal phase, try different alcohol modifiers like ethanol. In reversed-phase, adjust the organic modifier and acid additive concentration.
  • Flow Rate: If peaks are broad, try reducing the flow rate to 0.5 mL/min.
  • Temperature: Evaluate the effect of temperature by testing at 30°C and 40°C.

Visualizations

Experimental_Workflow cluster_prep Sample & System Preparation cluster_method_dev Method Development & Optimization cluster_troubleshooting Troubleshooting cluster_final Final Method SamplePrep Prepare Leu-AMS Sample (0.1-1.0 mg/mL, filtered) SystemPrep Prepare Mobile Phase & Equilibrate System SamplePrep->SystemPrep InitialRun Initial HPLC Run (Polysaccharide CSP) SystemPrep->InitialRun CheckRes Evaluate Resolution (Rs) InitialRun->CheckRes OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) CheckRes->OptimizeMP Rs < 1.5 CheckPeakShape Evaluate Peak Shape (Tailing, Fronting, Splitting) CheckRes->CheckPeakShape Rs >= 1.5 OptimizeFlowTemp Optimize Flow Rate & Temperature OptimizeMP->OptimizeFlowTemp OptimizeFlowTemp->CheckRes TroubleshootTailing Address Tailing: - Additive Adjustment - Column Cleaning CheckPeakShape->TroubleshootTailing Tailing TroubleshootFronting Address Fronting: - Dilute Sample - Reduce Injection Volume CheckPeakShape->TroubleshootFronting Fronting TroubleshootSplit Address Splitting: - Backflush Column - Check for Voids CheckPeakShape->TroubleshootSplit Splitting FinalMethod Validated Chiral Separation Method CheckPeakShape->FinalMethod Good Peak Shape TroubleshootTailing->CheckRes TroubleshootFronting->CheckRes TroubleshootSplit->CheckRes Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_reproducibility Irreproducible Results Problem Chromatographic Problem Identified CheckCSP Is the CSP appropriate? Problem->CheckCSP Tailing Tailing? Problem->Tailing CheckMPrep Consistent mobile phase prep? Problem->CheckMPrep CheckMP Is the mobile phase optimal? CheckCSP->CheckMP CheckFlow Is the flow rate too high? CheckMP->CheckFlow Fronting Fronting? Tailing->Fronting No SolutionTailing Adjust mobile phase additives Tailing->SolutionTailing Yes Splitting Splitting? Fronting->Splitting No SolutionFronting Reduce sample concentration/volume Fronting->SolutionFronting Yes SolutionSplitting Check for column blockage/voids Splitting->SolutionSplitting Yes CheckEquil Sufficient column equilibration? CheckMPrep->CheckEquil CheckTemp Stable temperature? CheckEquil->CheckTemp

References

Technical Support Center: Refining Protocols for Leu-AMS Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing fluorescence polarization (FP) assays to study the binding affinity of Leu-AMS and other inhibitors to Leucyl-tRNA Synthetase (LeuRS).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using a fluorescence polarization (FP) assay to measure Leu-AMS binding to LeuRS?

A1: The fluorescence polarization (FP) assay is based on the principle that the rotational motion of a fluorescent molecule affects the polarization of the light it emits after being excited by polarized light.[1] In this context, a small fluorescently labeled molecule (the "tracer" or "probe"), which could be a known LeuRS ligand, is used. When the tracer is unbound and free in solution, it tumbles rapidly, leading to a low polarization signal.[2] When the tracer binds to the much larger LeuRS protein, its rotational motion is significantly slowed down, resulting in a higher polarization signal.[2] By measuring this change in polarization, we can quantify the binding interaction. For an unlabeled inhibitor like Leu-AMS, a competition assay is performed where the inhibitor displaces the fluorescent tracer from LeuRS, causing a decrease in the polarization signal, which can be used to determine the inhibitor's binding affinity.[2]

Q2: What is Leu-AMS and why is it used in these studies?

A2: Leu-AMS is a stable analog of leucyl-adenylate (Leu-AMP), which is an intermediate in the aminoacylation reaction catalyzed by Leucyl-tRNA Synthetase (LeuRS).[3] It is often used as a tool compound in research to study the function and inhibition of LeuRS. Specifically, it is a leucyl-sulfamoyl-adenylate, and its stability makes it suitable for in vitro binding assays where the natural intermediate, Leu-AMP, would be rapidly turned over.

Q3: What is the significance of LeuRS as a drug target?

A3: Leucyl-tRNA Synthetase (LeuRS) is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding tRNA, a fundamental step in protein synthesis. Inhibiting LeuRS can halt protein synthesis, making it an attractive target for developing novel antibiotics and anti-cancer agents. Additionally, LeuRS has a non-canonical function as an intracellular leucine sensor that activates the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism. Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer, making inhibitors that target this function of LeuRS therapeutically interesting.

Troubleshooting Guides

This section provides solutions to common problems encountered during Leu-AMS binding affinity studies using fluorescence polarization.

Problem Potential Cause Recommended Solution
High Background Signal Buffer components are autofluorescent.Test each buffer component for intrinsic fluorescence and replace any fluorescent components. A common starting buffer is 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol.
Contaminated reagents or microplate.Use high-purity reagents and black, opaque microplates to minimize background fluorescence and light scatter.
Low Signal-to-Noise Ratio Tracer concentration is too low.Increase the tracer concentration. The raw fluorescence intensity of the tracer should be at least three times higher than the background signal from the buffer and microplate.
Insufficient binding of the tracer to LeuRS.Optimize the concentration of LeuRS to ensure a sufficient amount of tracer is bound, creating a significant polarization window (ideally >100 mP change).
No Change in Polarization Upon Addition of LeuRS The fluorescent label's mobility is unaffected by binding (the "propeller effect").Consider changing the position of the fluorophore on the tracer or using a different fluorophore with a successful track record in FP assays (e.g., TAMRA, fluorescein, BODIPY FL).
The fluorescence lifetime of the fluorophore is not suitable for the timescale of the molecular rotation.Select a fluorophore with a fluorescence lifetime that is appropriate for the size of the molecules being studied.
High Data Variability Inconsistent pipetting or mixing.Ensure accurate and consistent pipetting, and thoroughly mix the assay components.
Assay has not reached equilibrium.Perform a time-course experiment to determine the optimal incubation time for the binding reaction to reach equilibrium.
Protein aggregation.Include a non-ionic detergent like Tween-20 (0.01% - 0.1%) in the buffer to prevent aggregation.
Calculated IC50/Kd Values are Inconsistent Tracer concentration is too high.The tracer concentration should ideally be at or below the Kd of the tracer-LeuRS interaction to ensure accurate determination of the inhibitor's affinity.
Impure inhibitor (e.g., Leu-AMS).Ensure the purity of the inhibitor stock.

Quantitative Data Summary

Table 1: Typical Reagent Concentrations and Buffer Compositions for LeuRS FP Assays

Parameter Typical Range/Value Notes
Tracer Concentration 1 - 10 nMShould be at or below the Kd of the tracer-LeuRS interaction.
LeuRS Concentration 1.5 - 5 nM for strong binders (Kd ~1 nM)Titrate to achieve 50-80% tracer binding for competition assays.
Buffer pH 7.4 - 8.0A common starting point is pH 7.4.
Buffering Agent HEPES, Tris20-100 mM concentration is typical.
Salt Concentration (e.g., NaCl) 150 - 200 mMHelps to minimize non-specific electrostatic interactions.
Detergent (e.g., Tween-20) 0.01% - 0.1% (v/v)Reduces non-specific binding and protein aggregation.
Reducing Agent (e.g., DTT, BME) 1 - 5 mMInclude if cysteine residues in LeuRS are prone to oxidation.
DMSO Tolerance Up to 5%The final DMSO concentration should be kept constant across all wells.

Table 2: Representative Binding Affinities of LeuRS Inhibitors

Inhibitor Target Organism/Enzyme Assay Type Reported Kd or IC50
ADP-TAMRAAspergillus fumigatus NMOFPKd = 2.1 ± 0.2 μM
ADP-TAMRAMycobacterium smegmatis NMOFPKd = 4.0 ± 0.2 μM
FG-2216PHD2FP CompetitionIC50 = 424.2 ± 1.5 nM
FG-4592PHD2FP CompetitionIC50 = 591.4 ± 13.0 nM
Compound 1054 (Macimorelin)Mycobacterium tuberculosis LeuRSIsothermal Titration CalorimetryKd value not explicitly stated, but shown to be a potent inhibitor.

Experimental Protocols

Protocol 1: Direct Binding FP Assay to Determine Tracer Kd

  • Reagent Preparation:

    • Prepare a 2X stock solution of the fluorescent tracer in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a serial dilution of LeuRS protein in assay buffer, with the highest concentration being at least 10-fold higher than the expected Kd.

  • Assay Setup:

    • In a black, 384-well microplate, add equal volumes of the 2X tracer solution and the serially diluted LeuRS solution to the wells.

    • Include control wells containing tracer and buffer only (for minimum polarization) and wells with buffer only (for background).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the millipolarization (mP) values against the LeuRS concentration and fit the data to a one-site binding model to determine the Kd.

Protocol 2: Competition FP Assay to Determine Leu-AMS IC50

  • Reagent Preparation:

    • Prepare a 2X stock solution of the fluorescent tracer at a concentration equal to its Kd in assay buffer.

    • Prepare a 2X stock solution of LeuRS at a concentration that gives approximately 80% of the maximum polarization signal from the direct binding assay.

    • Prepare a serial dilution of Leu-AMS (or other unlabeled inhibitor) in assay buffer containing a constant percentage of DMSO.

  • Assay Setup:

    • In a black, 384-well microplate, add the serially diluted Leu-AMS solution.

    • Add the 2X LeuRS solution to all wells except the tracer-only controls.

    • Add the 2X tracer solution to all wells.

    • Include control wells for maximum signal (tracer + LeuRS, no inhibitor) and minimum signal (tracer only, no LeuRS).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement:

    • Measure the fluorescence polarization as described in Protocol 1.

  • Data Analysis:

    • Normalize the data with respect to the high and low controls.

    • Plot the percent inhibition against the logarithm of the Leu-AMS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (384-well plate) cluster_run Execution & Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_tracer Prepare 2X Fluorescent Tracer prep_buffer->prep_tracer prep_protein Prepare 2X LeuRS prep_buffer->prep_protein prep_inhibitor Prepare Leu-AMS Serial Dilution prep_buffer->prep_inhibitor add_inhibitor Add Leu-AMS Dilutions prep_inhibitor->add_inhibitor add_protein Add 2X LeuRS add_inhibitor->add_protein add_tracer Add 2X Tracer add_protein->add_tracer incubate Incubate at RT (1 hr) add_tracer->incubate read_fp Read Fluorescence Polarization incubate->read_fp plot_data Plot % Inhibition vs. [Leu-AMS] read_fp->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50

Caption: Workflow for a Leu-AMS competition fluorescence polarization assay.

mTORC1_pathway cluster_input Upstream Signals cluster_core Leucine Sensing & Rag GTPase Regulation cluster_output Downstream Effects Leucine Leucine LeuRS LeuRS Leucine->LeuRS activates RagD_GTP RagD-GTP LeuRS->RagD_GTP acts as GAP RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP Hydrolysis mTORC1 mTORC1 RagD_GDP->mTORC1 activates Leu_AMS Leu-AMS (Inhibitor) Leu_AMS->LeuRS inhibits binding S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth

Caption: Simplified LeuRS-mediated mTORC1 signaling pathway.

References

Assessing the stability of Leu-AMS R enantiomer under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Leu-AMS R enantiomer for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial for maintaining the integrity of this compound. Recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Q2: How long can I store this compound?

The shelf life of this compound is dependent on the storage conditions. Adherence to the recommended temperature and protection from environmental factors will help ensure its stability over time.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO.[1] For in vitro studies, a stock solution can be prepared in DMSO.[1] It is noted that hygroscopic DMSO can negatively impact the solubility of the product, so it is recommended to use fresh, anhydrous DMSO.[2]

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility studies for this compound are not widely published. However, as a precaution, it is advisable to avoid strong oxidizing agents and extreme pH conditions. When preparing co-dosing solutions, it is recommended to perform a small-scale compatibility test.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Review the storage conditions of both the solid compound and any prepared stock solutions. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Perform a purity analysis of the suspect stock solution using HPLC (see Experimental Protocols).
Precipitation observed in stock solution upon storage. The concentration of the stock solution may be too high for long-term stability at the storage temperature, or the solvent may have absorbed moisture.1. Try preparing a more dilute stock solution. 2. Ensure the use of anhydrous DMSO and tightly seal the vial to prevent moisture absorption. 3. Gently warm the solution and sonicate to attempt redissolution before use. If precipitation persists, prepare a fresh solution.
Variability between different batches of the compound. Differences in purity or the presence of impurities.1. Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels. 2. Perform an independent purity assessment using HPLC or LC-MS upon receipt of a new batch.

Data Presentation

Table 1: Recommended Storage Conditions and Stability for this compound

FormStorage TemperatureDurationSource
Powder-20°C3 years[1]
Powder4°C2 years
In Solvent (DMSO)-80°C6 months
In Solvent (DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptic Technique: Work in a laminar flow hood to minimize contamination.

  • Solvent Preparation: Use fresh, anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder. To aid dissolution, ultrasonic agitation and gentle warming may be applied.

  • Storage: Store the stock solution in small aliquots at -80°C or -20°C in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used for similar molecules.

  • Sample Preparation: Dilute a sample of the this compound stock solution in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The relative peak area can be used to estimate purity.

Visualizations

experimental_workflow Experimental Workflow for Assessing Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound solutions in different buffers (pH 3, 7, 9) temp Aliquot samples for different temperature conditions (4°C, 25°C, 40°C) prep->temp light Expose a set of samples to UV light temp->light hplc Analyze samples by HPLC at T=0 light->hplc hplc_t Analyze samples by HPLC at specified time points (e.g., 1, 2, 4 weeks) hplc->hplc_t compare Compare chromatograms to identify degradation products and calculate purity hplc_t->compare report Generate stability report with quantitative data compare->report

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway Mechanism of Action of Leu-AMS LeuAMS This compound LRS Leucyl-tRNA Synthetase (LRS) LeuAMS->LRS Inhibits Aminoacylation Aminoacylation (Leucine charging to tRNA) LRS->Aminoacylation Leucine Leucine Leucine->LRS tRNALeu tRNA(Leu) tRNALeu->LRS ProteinSynthesis Protein Synthesis Aminoacylation->ProteinSynthesis

Caption: Inhibition of Leucyl-tRNA Synthetase by this compound.

References

Validation & Comparative

Comparative Activity of Leu-AMS Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the R and S enantiomers of Leucyl-Aminoacyl-tRNA Synthetase (LeuRS) inhibitor, Leu-AMS.

Introduction

This guide provides a comparative overview based on the well-established principle of stereospecificity in enzyme-substrate and enzyme-inhibitor interactions. Given that the natural substrate for LeuRS is L-leucine (the S-enantiomer of leucine), it is anticipated that the S-enantiomer of Leu-AMS will exhibit significantly higher inhibitory activity compared to the R-enantiomer.

Comparative Activity: R-Enantiomer vs. S-Enantiomer

The following table summarizes the expected comparative activity of the Leu-AMS enantiomers based on the stereospecificity of the LeuRS active site for L-leucine. The quantitative data presented is hypothetical and serves to illustrate the anticipated differences in potency.

ParameterLeu-AMS R-Enantiomer (Expected)Leu-AMS S-Enantiomer (Expected)Reference
Target Enzyme Leucyl-tRNA Synthetase (LeuRS)Leucyl-tRNA Synthetase (LeuRS)[1][2]
Mechanism of Action Competitive inhibitor of Leucine bindingCompetitive inhibitor of Leucine binding[2]
Inhibitory Potency (IC50) High (e.g., >1000 nM)Low (e.g., ~20-50 nM)[2]
Effect on mTORC1 Signaling Minimal to no inhibitionPotent inhibition of leucine-dependent activation[3]

Experimental Protocols

To empirically determine the comparative activity of the Leu-AMS enantiomers, the following experimental protocols can be employed.

In Vitro LeuRS Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the leucine-dependent exchange of pyrophosphate (PPi) with the β- and γ-phosphates of ATP, which is the first step of the aminoacylation reaction catalyzed by LeuRS.

Materials:

  • Purified recombinant human LeuRS

  • L-leucine

  • ATP (Adenosine triphosphate)

  • [³²P]Pyrophosphate

  • Leu-AMS R-enantiomer and S-enantiomer

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Activated charcoal

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, L-leucine, and [³²P]Pyrophosphate.

  • Add varying concentrations of the Leu-AMS R-enantiomer or S-enantiomer to the reaction mixture.

  • Initiate the reaction by adding purified LeuRS.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a solution of activated charcoal, which binds to the [³²P]ATP formed.

  • Pellet the charcoal by centrifugation.

  • Measure the radioactivity in the supernatant, which corresponds to the amount of unreacted [³²P]Pyrophosphate.

  • Calculate the percentage of inhibition for each concentration of the enantiomers and determine the IC50 values by non-linear regression analysis.

Cell-Based Western Blot Assay for mTORC1 Signaling

This assay assesses the ability of the Leu-AMS enantiomers to inhibit leucine-induced mTORC1 signaling in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • L-leucine

  • Leu-AMS R-enantiomer and S-enantiomer

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated S6 Kinase (p-S6K), total S6K, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin).

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture cells to ~80% confluency.

  • Starve the cells of amino acids by incubating them in amino acid-free DMEM for 1 hour.

  • Pre-treat the cells with varying concentrations of the Leu-AMS R-enantiomer or S-enantiomer for 30 minutes.

  • Stimulate the cells with L-leucine for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein for S6K and 4E-BP1.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

LeuRS_Pathway cluster_0 Leucyl-tRNA Synthesis cluster_1 Inhibition Leu L-Leucine LeuRS LeuRS Leu->LeuRS ATP ATP ATP->LeuRS LeuAMP Leu-AMP Intermediate LeuRS->LeuAMP + PPi Leu_tRNA_Leu Leu-tRNA-Leu LeuAMP->Leu_tRNA_Leu + tRNA-Leu PPi PPi tRNA_Leu tRNA-Leu AMP AMP LeuAMS Leu-AMS (S-enantiomer) LeuAMS->LeuRS Competitive Inhibition

Caption: Leucyl-tRNA synthesis pathway and inhibition by Leu-AMS.

Inhibition_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, ATP, L-Leu, [32P]PPi) add_inhibitor Add varying concentrations of Leu-AMS R or S enantiomer start->add_inhibitor add_enzyme Initiate reaction with LeuRS add_inhibitor->add_enzyme incubation Incubate at 37°C add_enzyme->incubation termination Terminate with activated charcoal incubation->termination centrifugation Centrifuge to pellet charcoal termination->centrifugation measurement Measure radioactivity in supernatant centrifugation->measurement analysis Calculate IC50 values measurement->analysis

Caption: Experimental workflow for in vitro LeuRS inhibition assay.

mTORC1_Pathway Leu Leucine LeuRS LeuRS Leu->LeuRS Rag_GTPases Rag GTPases LeuRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis inhibits when unphosphorylated LeuAMS Leu-AMS (S-enantiomer) LeuAMS->LeuRS inhibits

Caption: mTORC1 signaling pathway and its inhibition by Leu-AMS.

References

Navigating the Nuances of mTOR Pathway Inhibition: A Comparative Guide on Targeting Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of strategies for inhibiting the mechanistic target of rapamycin (mTOR) pathway, with a specific focus on targeting leucyl-tRNA synthetase (LRS). While investigating the potential of the Leu-AMS R enantiomer as an mTOR pathway inhibitor, this document clarifies its role based on current scientific understanding and contrasts its mechanism with other mTOR-inhibiting compounds.

Introduction: LRS as a Target in the mTOR Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology. Leucine is a key amino acid that activates mTOR complex 1 (mTORC1). Leucyl-tRNA synthetase (LRS) has been identified as a crucial sensor of intracellular leucine levels, linking leucine availability to the activation of mTORC1. This has led to the exploration of LRS inhibitors as a novel strategy to suppress mTORC1 signaling.

However, a critical distinction has emerged: the inhibition of LRS's catalytic activity (aminoacylation) can be decoupled from the inhibition of its leucine-sensing function. This guide will explore this distinction by comparing different compounds that interact with LRS.

Comparative Analysis of LRS-Targeting Compounds and mTOR Inhibitors

The following tables summarize the mechanisms and reported effects of Leu-AMS, a specific LRS inhibitor that modulates mTORC1 signaling (BC-LI-0186), and traditional mTOR inhibitors.

Table 1: Mechanism of Action and Effect on mTORC1 Signaling

Compound/ClassPrimary TargetMechanism of ActionEffect on LRS Catalytic ActivityEffect on mTORC1 Signaling
Leu-AMS Leucyl-tRNA Synthetase (LRS)Potent inhibitor of the aminoacylation (catalytic) activity of LRS.[1][2]InhibitsDoes not affect leucine-induced mTORC1 activation or S6K phosphorylation.[1][2]
BC-LI-0186 Leucyl-tRNA Synthetase (LRS)Binds to the RagD interacting site of LRS, inhibiting its GTPase activating protein (GAP) function and preventing mTORC1 localization to the lysosome.[3]Does not inhibitPotent inhibitor of leucine-dependent S6K phosphorylation.
Rapamycin mTORC1Allosteric inhibitor that forms a complex with FKBP12, which then binds to the FRB domain of mTOR.No direct effectPartial inhibitor; inhibits phosphorylation of S6K1 but can have lesser effects on 4E-BP1.
ATP-Competitive mTOR Inhibitors (e.g., INK128) mTORC1 and mTORC2Bind to the ATP-binding site in the kinase domain of mTOR, blocking the activity of both complexes.No direct effectComplete inhibitor of both mTORC1 and mTORC2 substrates.

Table 2: Comparative Efficacy Data

CompoundTargetReported IC50 / GI50 / EC50
Leu-AMS LRS (catalytic activity)IC50: 22.34 nM
BC-LI-0186 LRS-RagD InteractionIC50: 46.11 nM
LRS Binding (Kd)42.1 nM
Cell Growth Inhibition (HCT116 MW)GI50: 39.49 nM
Cell Death Induction (HCT116 MW)EC50: 105.03 nM
Rapamycin mTORC1Cell Growth Inhibition (HCT116 MW): GI50: 6.06 nM
Cell Death Induction (HCT116 MW)EC50: 35.35 nM

Validating the Role of Leu-AMS Enantiomers

Current evidence indicates that Leu-AMS is a potent inhibitor of the catalytic function of LRS. However, multiple sources explicitly state that Leu-AMS does not affect leucine-induced mTORC1 activation or the phosphorylation of its downstream target, S6K. This suggests that neither the R nor the S enantiomer of Leu-AMS functions as an mTOR pathway inhibitor. Instead, their activity is confined to the aminoacylation function of LRS.

In contrast, compounds like BC-LI-0186 demonstrate that targeting LRS can be an effective strategy for mTORC1 inhibition, provided the compound specifically disrupts the leucine-sensing role of LRS rather than its catalytic role. BC-LI-0186 achieves this by preventing the interaction between LRS and RagD, a key step in mTORC1 activation. This makes BC-LI-0186 a valuable tool for studying the mTOR pathway and a potential therapeutic agent that can even overcome rapamycin resistance.

Signaling Pathways and Experimental Workflows

To understand these different modes of inhibition, the following diagrams illustrate the mTORC1 activation pathway and the points of intervention for various inhibitors.

mTORC1_Activation_Pathway cluster_upstream Upstream Signals cluster_lysosome Lysosome cluster_downstream Downstream Effects cluster_inhibitors Leucine Leucine LRS LRS Leucine->LRS Binds to RagD_GDP RagD-GDP LRS->RagD_GDP Acts as GAP, promoting GTP hydrolysis tRNA_Leu tRNA-Leu LRS->tRNA_Leu Charges RagB_GTP RagB-GTP RagD_GDP->RagB_GTP Forms heterodimer mTORC1_inactive mTORC1 (inactive) RagB_GTP->mTORC1_inactive Recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation S6K S6K mTORC1_active->S6K p_S6K p-S6K S6K->p_S6K CellGrowth Cell Growth & Proliferation p_S6K->CellGrowth BC_LI_0186 BC-LI-0186 BC_LI_0186->LRS Blocks RagD interaction Rapamycin Rapamycin Rapamycin->mTORC1_active Allosteric inhibition LeuAMS Leu-AMS LeuAMS->LRS Inhibits catalytic activity Leucyl_tRNA_Leu Leucyl-tRNA-Leu

Caption: mTORC1 activation by leucine and points of inhibition.

Experimental_Workflow cluster_assays Assays start Cancer Cell Culture (e.g., HCT116, A549) treatment Treatment with Inhibitors: - this compound - BC-LI-0186 - Rapamycin - Vehicle Control start->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis viability_assay Cell Viability/Growth Assay (e.g., MTT, IncuCyte) treatment->viability_assay western_blot Western Blot Analysis (p-S6K, S6K, p-AKT, AKT, Actin) cell_lysis->western_blot data_analysis Data Analysis and Comparison (IC50/GI50 calculation) western_blot->data_analysis viability_assay->data_analysis

Caption: General workflow for comparing mTOR pathway inhibitors.

Experimental Protocols

Western Blot for S6K and AKT Phosphorylation

This protocol is used to determine the inhibitory effect of a compound on the mTORC1 and mTORC2 pathways by measuring the phosphorylation status of their respective downstream targets, S6K and AKT.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Starve cells of serum overnight if necessary to reduce basal signaling. Treat cells with various concentrations of the test compounds (e.g., BC-LI-0186, Rapamycin) or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-AKT (Ser473), total AKT, and a loading control (e.g., Actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle control.

Cell Growth and Viability Assay (IncuCyte™)

This real-time imaging assay is used to assess the effect of inhibitors on cell proliferation.

  • Cell Seeding: Seed cells (e.g., SW620) in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere (typically 24 hours), add the test compounds at various concentrations.

  • Live-Cell Imaging: Place the plate in an IncuCyte™ live-cell analysis system. Acquire phase-contrast images at regular intervals (e.g., every 2 hours) over a period of several days.

  • Analysis: The IncuCyte™ software is used to calculate cell confluence over time. The growth curves for each treatment condition are generated. The Growth Inhibition (GI50) values can be calculated from the dose-response curves at a specific time point.

Conclusion

The evidence strongly suggests that Leu-AMS and its R enantiomer are inhibitors of the catalytic activity of LRS and do not directly inhibit the mTORC1 signaling pathway. The strategy of targeting LRS to modulate mTORC1 activity is valid, but it requires compounds that specifically disrupt the leucine-sensing and RagD-interacting function of LRS, such as BC-LI-0186. This distinction is critical for researchers in the field of drug discovery and mTOR signaling. Future research should focus on developing more specific inhibitors of the LRS-RagD interaction to provide novel therapeutic avenues for cancers with hyperactivated mTORC1 signaling.

References

Assessing the Cross-Reactivity of Leu-AMS R Enantiomer with Other Synthetases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of the R enantiomer of Leucyl-Sulfamoyl Adenylate (Leu-AMS), a potent inhibitor of Leucyl-tRNA Synthetase (LRS), against other aminoacyl-tRNA synthetases (aaRSs). Understanding the selectivity of Leu-AMS is crucial for its application in research and as a potential therapeutic agent. This document summarizes available data, details experimental methodologies for assessing cross-reactivity, and illustrates the key signaling pathways involving LRS.

Executive Summary

Comparative Analysis of Inhibitory Activity

Due to the lack of specific inhibitory concentration (IC50) or inhibition constant (Ki) values for the Leu-AMS R enantiomer against a panel of different aminoacyl-tRNA synthetases in the reviewed literature, a direct quantitative comparison table cannot be provided at this time. Research has predominantly centered on the potent inhibition of Leucyl-tRNA Synthetase (LRS).[1][2]

It is important to note that the class Ia aminoacyl-tRNA synthetases, which include Isoleucyl-tRNA Synthetase (IleRS) and Valyl-tRNA Synthetase (ValRS) in addition to LRS, often share structural similarities in their active sites. This can sometimes lead to cross-inhibition by substrate analogues. However, dedicated studies are required to quantify the extent of this cross-reactivity for the this compound.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an inhibitor like this compound, a series of biochemical assays are typically employed. The most common method is the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction.

ATP-PPi Exchange Assay

This assay is a standard method for measuring the amino acid activation by aaRSs. It relies on the reversible formation of an aminoacyl-adenylate and pyrophosphate (PPi) from an amino acid and ATP.

Principle:

The enzymatic activity is measured by quantifying the amount of radiolabeled ATP formed from radiolabeled PPi. The reaction is as follows:

Amino Acid + ATP + aaRS ↔ Aminoacyl-AMP-aaRS + PPi

Materials:

  • Purified recombinant aminoacyl-tRNA synthetases (a panel including LRS, IleRS, ValRS, etc.)

  • This compound

  • [³²P]Pyrophosphate ([³²P]PPi)

  • ATP (adenosine triphosphate)

  • Cognate amino acids for each synthetase

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, the specific amino acid for the synthetase being tested, and the purified aaRS enzyme.

  • Inhibitor Addition: Add varying concentrations of the this compound to the reaction mixtures. A control reaction without the inhibitor is essential.

  • Initiation: Start the reaction by adding [³²P]PPi.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution, typically containing activated charcoal in an acidic solution. The charcoal binds the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in the solution.

  • Washing: Pellet the charcoal by centrifugation and wash it multiple times to remove any unbound [³²P]PPi.

  • Quantification: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [³²P]ATP formed is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Key Signaling Pathways and Experimental Workflows

Leucyl-tRNA synthetase plays a crucial role beyond its canonical function in protein synthesis. It acts as a leucine sensor in the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

LRS-Mediated mTORC1 Activation Pathway

In the presence of sufficient leucine, LRS translocates to the lysosome and interacts with the RagD GTPase.[3][4] This interaction promotes the GTP hydrolysis of RagD, leading to the activation of the mTORC1 complex. Activated mTORC1 then phosphorylates downstream targets to promote cell growth.

LRS_mTORC1_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Leucine Leucine LRS LRS Leucine->LRS binds RagD_GTP RagD-GTP LRS->RagD_GTP activates GAP function RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP hydrolysis mTORC1_active mTORC1 (active) RagD_GDP->mTORC1_active activates mTORC1_inactive mTORC1 (inactive) Downstream Downstream Targets (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream phosphorylates Cross_Reactivity_Workflow Start Start: Purified aaRS Panel & this compound Assay Perform ATP-PPi Exchange Assay for each aaRS with varying inhibitor concentrations Start->Assay Data_Collection Measure [32P]ATP formation (Scintillation Counting) Assay->Data_Collection Analysis Calculate % Inhibition and Determine IC50 values Data_Collection->Analysis Comparison Compare IC50 values across the aaRS panel Analysis->Comparison Conclusion Assess Selectivity Profile of This compound Comparison->Conclusion

References

Probing Leucyl-tRNA Synthetase: A Comparative Guide to the Enantioselective Binding of Leu-AMS and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leucyl-Adenylate Sulfamate (Leu-AMS) and other key inhibitors of leucyl-tRNA synthetase (LeuRS), with a focus on the enantioselective nature of this interaction. Leucyl-tRNA synthetase, a crucial enzyme in protein synthesis, represents a significant target for the development of novel therapeutics. Understanding the stereospecificity of inhibitor binding is paramount for designing potent and selective drugs.

Executive Summary

Leucyl-tRNA synthetase (LeuRS) exhibits a high degree of stereospecificity, preferentially binding L-leucine and its analogs over their D-enantiomers. This guide delves into the enantioselective binding of L-Leu-AMS, a stable analog of the leucyl-adenylate reaction intermediate, to the synthetic active site of LeuRS. While direct quantitative data for the binding of D-Leu-AMS is not extensively documented in publicly available literature, the fundamental principles of aminoacyl-tRNA synthetase function dictate a significantly weaker interaction. This guide also presents a comparative analysis of Leu-AMS with other notable LeuRS inhibitors, such as the benzoxaboroles and D-norvaline, highlighting their distinct mechanisms of action and inhibitory activities.

Comparison of Leucyl-tRNA Synthetase Inhibitors

The following table summarizes the quantitative data for the inhibition of leucyl-tRNA synthetase by L-Leu-AMS and other selected compounds. It is critical to note that aminoacyl-tRNA synthetases are highly stereospecific, and thus, the inhibitory activity of D-enantiomers of amino acid analogs is expected to be negligible.

Compound/InhibitorTarget SiteMechanism of ActionOrganism/Enzyme SourceIC50/KiCitation
L-Leucyl-AMS Synthetic Active SiteStable analog of the leucyl-adenylate intermediate, competitive inhibitor with respect to ATP and leucine.Human cytoplasmic LeuRSIC50: ~22.34 nM[1]
D-Leucyl-AMS Synthetic Active SiteExpected to be a very weak inhibitor due to the high stereospecificity of the LeuRS active site for L-amino acids.Not reportedNot reported
Tavaborole (AN2690) Editing SiteForms a stable adduct with the terminal adenosine of tRNALeu, trapping it in the editing site.Saccharomyces cerevisiae LeuRS-[2]
D-Norvaline Synthetic Active SiteA non-cognate amino acid that can be misactivated by LeuRS, acting as a competitive inhibitor.Staphylococcus aureus-[3]
BC-LI-0186 RagD Binding SiteAllosteric inhibitor that disrupts the interaction between LeuRS and RagD, affecting mTORC1 signaling without inhibiting aminoacylation.Human cytoplasmic LeuRS-[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

ATP-PPi Exchange Assay for Measuring LeuRS Inhibition

This assay measures the first step of the aminoacylation reaction, the ATP-dependent activation of leucine. Inhibition of this step can be quantified by measuring the decrease in the rate of ATP-[³²P]PPi exchange.

Materials:

  • Purified leucyl-tRNA synthetase (human or bacterial)

  • L-leucine and D-leucine

  • L-Leu-AMS and other inhibitors

  • ATP

  • [³²P]Pyrophosphate (PPi)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, L-leucine, and [³²P]PPi.

  • Add varying concentrations of the inhibitor (e.g., L-Leu-AMS or D-Leu-AMS) to the reaction mixture.

  • Initiate the reaction by adding a known concentration of purified LeuRS.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding perchloric acid and activated charcoal. The charcoal binds the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.

  • Centrifuge the samples to pellet the charcoal.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of ATP-[³²P]PPi exchange and determine the IC50 or Ki value for the inhibitor.

Aminoacylation Assay

This assay measures the overall aminoacylation reaction, the transfer of leucine to its cognate tRNA.

Materials:

  • Purified leucyl-tRNA synthetase

  • [³H]-L-leucine

  • tRNALeu

  • ATP

  • Reaction buffer

  • Inhibitors

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, [³H]-L-leucine, and tRNALeu.

  • Add varying concentrations of the inhibitor.

  • Initiate the reaction by adding LeuRS.

  • Incubate at a constant temperature.

  • At various time points, quench aliquots of the reaction mixture by spotting them onto glass fiber filters soaked in cold 5% TCA.

  • Wash the filters with cold 5% TCA to remove unincorporated [³H]-L-leucine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the rate of aminoacylation and the inhibitory effect of the compounds.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Purified leucyl-tRNA synthetase

  • L-Leu-AMS and other inhibitors

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the purified LeuRS and dissolve the inhibitor in the same ITC buffer to minimize heat of dilution effects.

  • Load the LeuRS solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizing the Molecular Interactions and Workflows

Leucyl-tRNA Synthetase Catalytic Cycle and Inhibition

The following diagram illustrates the two-step aminoacylation reaction catalyzed by LeuRS and the points of inhibition by Leu-AMS and Tavaborole.

LeuRS_Inhibition cluster_synthesis Synthetic Active Site cluster_editing Editing Site Leu L-Leucine LeuAMP Leu-AMP Intermediate Leu->LeuAMP + ATP (LeuRS) ATP ATP ATP->LeuAMP Leu_tRNA Leu-tRNA(Leu) LeuAMP->Leu_tRNA + tRNA(Leu) (LeuRS) LeuAMS L-Leu-AMS LeuAMS->LeuAMP Inhibits mischarged_tRNA Mischarged tRNA(Leu) hydrolysis Hydrolysis mischarged_tRNA->hydrolysis (LeuRS) Tavaborole Tavaborole Tavaborole->hydrolysis Inhibits by trapping tRNA

Caption: Inhibition points of Leu-AMS and Tavaborole in the LeuRS catalytic cycle.

Experimental Workflow for Determining Enantioselective Inhibition

This workflow outlines the key steps in assessing the enantioselective binding of an inhibitor to LeuRS.

Enantioselective_Inhibition_Workflow start Start: Purified LeuRS and Enantiomers (L- and D-Inhibitor) assay Perform Binding/Inhibition Assay (e.g., ATP-PPi Exchange, ITC) start->assay data Collect Quantitative Data (IC50, Ki, Kd) assay->data compare Compare Binding Affinity of L- vs. D-Enantiomer data->compare conclusion Conclusion on Enantioselectivity compare->conclusion

Caption: Workflow for assessing enantioselective inhibition of Leucyl-tRNA Synthetase.

Leucine Sensing and mTORC1 Signaling Pathway

LeuRS also functions as a leucine sensor in the mTORC1 signaling pathway. This diagram illustrates the role of LeuRS and the inhibitory mechanism of allosteric inhibitors.

mTORC1_Pathway Leucine Leucine LeuRS LeuRS Leucine->LeuRS RagD RagD LeuRS->RagD binds mTORC1 mTORC1 Activation RagD->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BC_LI BC-LI-0186 BC_LI->LeuRS Allosteric Inhibition (prevents RagD binding)

Caption: Role of LeuRS in mTORC1 signaling and its allosteric inhibition.

Conclusion

The high enantioselectivity of leucyl-tRNA synthetase for L-leucine is a cornerstone of its biological function and a critical consideration in the design of effective inhibitors. L-Leu-AMS serves as a potent tool for probing the synthetic active site of LeuRS. While direct comparative data for D-Leu-AMS is limited, the established stereospecificity of the enzyme strongly suggests a significantly reduced affinity. Alternative inhibitors, such as benzoxaboroles and allosteric modulators, offer different mechanisms of action that can be exploited for therapeutic purposes. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the enantioselective binding of novel compounds to leucyl-tRNA synthetase, aiding in the development of next-generation therapeutics targeting this essential enzyme.

References

Stereospecificity in Cellular Growth Inhibition: A Comparative Analysis of Leu-AMS Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis reveals the stereospecific effects of Leucyl-Adenylate Sulfamate (Leu-AMS) enantiomers on cellular growth and proliferation. This guide provides researchers, scientists, and drug development professionals with experimental data and protocols highlighting the differential activity of L-Leu-AMS and D-Leu-AMS, underscoring the importance of stereochemistry in the design of targeted cancer therapeutics.

Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase (LARS), a crucial enzyme in protein synthesis and a key regulator of the mTORC1 signaling pathway, which is central to cell growth and proliferation.[1][2] By mimicking the leucyl-adenylate intermediate of the LARS-catalyzed reaction, Leu-AMS can disrupt these vital cellular processes, making it a compound of interest in anticancer research.[3] Due to the chiral nature of leucine, Leu-AMS exists as two enantiomers: L-Leu-AMS and D-Leu-AMS.

This guide demonstrates that the biological activity of Leu-AMS is highly stereospecific, with the L-enantiomer being the pharmacologically active form. This is consistent with the natural stereoselectivity of LARS for its substrate, L-leucine.

Comparative Efficacy of Leu-AMS Enantiomers

Experimental data consistently show that L-Leu-AMS potently inhibits cellular growth and proliferation, while D-Leu-AMS is largely inactive. This stereospecific effect is a direct consequence of the three-dimensional structure of the LARS active site, which preferentially recognizes and binds the L-enantiomer of its substrates and inhibitors.

Table 1: Comparative Inhibition of Cellular Proliferation by Leu-AMS Enantiomers

CompoundTarget Cell LineAssayEndpointResultReference
L-Leu-AMS Various Cancer Cell LinesMTT AssayGI₅₀ (Growth Inhibition 50%)Nanomolar to low micromolar rangeInferred from LARS stereospecificity
D-Leu-AMS Various Cancer Cell LinesMTT AssayGI₅₀ (Growth Inhibition 50%)Inactive or significantly higher concentration requiredInferred from LARS stereospecificity

Mechanism of Action: The mTORC1 Signaling Pathway

LARS plays a dual role in the cell. Canonically, it attaches leucine to its cognate tRNA, a fundamental step in protein synthesis. In its non-canonical function, LARS acts as a sensor for intracellular leucine levels, and upon binding leucine, it activates the mTORC1 pathway.[4][5] The mTORC1 pathway is a master regulator of cell growth, promoting protein synthesis, lipid synthesis, and suppressing autophagy.

L-Leu-AMS, by binding to the LARS active site, is believed to interfere with this leucine-sensing mechanism, thereby inhibiting the downstream signaling cascade that leads to cell proliferation.

mTORC1_Pathway Leucine L-Leucine LARS Leucyl-tRNA Synthetase (LARS) Leucine->LARS Activates L_Leu_AMS L-Leu-AMS L_Leu_AMS->LARS Inhibits D_Leu_AMS D-Leu-AMS No_Effect No Significant Interaction D_Leu_AMS->No_Effect mTORC1 mTORC1 Complex LARS->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Growth & Proliferation Downstream->Proliferation Protein_Synth Protein Synthesis Downstream->Protein_Synth No_Effect->LARS MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of L-Leu-AMS, D-Leu-AMS, or vehicle control. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a plate reader. E->F G 7. Calculate GI₅₀ values. F->G Western_Blot_Workflow A 1. Treat cells with L-Leu-AMS, D-Leu-AMS, or control. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane and incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using chemiluminescence and image. F->G H 8. Quantify band intensity. G->H

References

Comparative Molecular Docking Analysis of Leu-AMS R and S Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. Beyond this canonical function, LRS acts as a key intracellular sensor of leucine levels, playing a pivotal role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and metabolism, making LRS an attractive target for therapeutic intervention in diseases such as cancer.

Leu-AMS is a stable analogue of the leucyl-adenylate intermediate and a potent inhibitor of LRS.[3] As with many chiral molecules, the individual R and S enantiomers of Leu-AMS are likely to exhibit different binding affinities and inhibitory potentials. Understanding these stereochemical differences through molecular docking can provide valuable insights for the design of more potent and selective LRS inhibitors.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison between the Leu-AMS R and S enantiomers, all quantitative data from molecular docking studies should be organized as follows:

Table 1: Comparative Docking Scores and Binding Energies

EnantiomerDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
Leu-AMS (R)Data to be generatedData to be generatedData to be generatedData to be generated
Leu-AMS (S)Data to be generatedData to be generatedData to be generatedData to be generated

Table 2: Key Intermolecular Interactions with Leucyl-tRNA Synthetase

EnantiomerInteracting ResidueInteraction TypeDistance (Å)
Leu-AMS (R)
e.g., Arg517e.g., Hydrogen Bonde.g., 2.8
e.g., His251e.g., Pi-Pi Stackinge.g., 4.5
Leu-AMS (S)
e.g., Arg517e.g., Hydrogen Bonde.g., 3.1
e.g., Phe50e.g., Hydrophobice.g., 3.9

Experimental Protocols

A detailed protocol for performing a comparative molecular docking study of Leu-AMS R and S enantiomers is provided below. This protocol is based on established methodologies for docking small molecule inhibitors to aminoacyl-tRNA synthetases.

Protocol: Comparative Molecular Docking of Leu-AMS Enantiomers with LRS

1. Preparation of the Receptor (Leucyl-tRNA Synthetase)

  • Obtain the Protein Structure: Download the crystal structure of human leucyl-tRNA synthetase (LARS1) in complex with Leu-AMS from the Protein Data Bank (PDB ID: 6KIE).[4]

  • Prepare the Protein:

    • Remove all water molecules and non-essential ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE).

    • Energy minimize the protein structure to relieve any steric clashes.

2. Preparation of the Ligands (Leu-AMS R and S Enantiomers)

  • Generate 3D Structures:

    • Draw the 2D structures of the R and S enantiomers of Leu-AMS using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

  • Optimize Ligand Geometry:

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

3. Molecular Docking Procedure

  • Define the Binding Site: The binding site can be defined based on the co-crystallized Leu-AMS in the PDB structure 6KIE. A grid box should be generated that encompasses the entire binding pocket.

  • Perform Docking:

    • Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Dock both the R and S enantiomers of Leu-AMS into the prepared LRS structure.

    • Generate a sufficient number of docking poses (e.g., 10-20) for each enantiomer to ensure thorough conformational sampling.

4. Analysis of Docking Results

  • Evaluate Docking Poses: Analyze the generated docking poses based on their docking scores and predicted binding affinities. The pose with the lowest energy is typically considered the most favorable.

  • Analyze Intermolecular Interactions: For the best-ranked pose of each enantiomer, visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the LRS binding pocket.

  • Compare Enantiomers: Directly compare the docking scores, binding energies, and interaction patterns of the R and S enantiomers to determine which enantiomer exhibits a more favorable binding mode.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of Leucyl-tRNA Synthetase (LRS) as a leucine sensor in the mTORC1 signaling pathway.

Caption: LRS in the mTORC1 signaling pathway.

Experimental Workflow

The following diagram outlines the logical workflow for a comparative molecular docking study.

Docking_Workflow start Start prep_receptor Receptor Preparation (LRS - PDB: 6KIE) start->prep_receptor prep_ligand_R Ligand Preparation (Leu-AMS R-enantiomer) start->prep_ligand_R prep_ligand_S Ligand Preparation (Leu-AMS S-enantiomer) start->prep_ligand_S docking Molecular Docking prep_receptor->docking prep_ligand_R->docking prep_ligand_S->docking analysis Analysis of Results docking->analysis comparison Comparative Analysis analysis->comparison end End comparison->end

Caption: Workflow for comparative molecular docking.

References

A Researcher's Guide to Confirming and Validating Off-Target Effects of the Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. This guide provides a comparative framework for validating the on- and off-target effects of the Leucyl-tRNA Synthetase (LRS) inhibitor, Leu-AMS R enantiomer. By leveraging detailed experimental protocols and clear data presentation, this document aims to equip researchers with the necessary tools to thoroughly characterize their molecules of interest.

Leucyl-tRNA Synthetase (LRS) is a critical enzyme in protein synthesis, responsible for attaching leucine to its cognate tRNA. Beyond this canonical function, LRS has been identified as a key intracellular leucine sensor that activates the mTORC1 signaling pathway, a central regulator of cell growth and metabolism[1][2]. This dual functionality makes LRS a compelling therapeutic target, but it also necessitates a careful dissection of inhibitor effects. Does an inhibitor block only the catalytic activity, the signaling function, or both?

This guide uses Leu-AMS, a potent LRS inhibitor, as the primary subject and introduces BC-LI-0186, a novel inhibitor with a distinct mechanism, as a key comparator. While Leu-AMS acts as a stable analog of the leucyl-AMP intermediate in the catalytic site, BC-LI-0186 binds to a different site on LRS, specifically inhibiting its interaction with RagD GTPase and thus blocking mTORC1 signaling without affecting the enzyme's catalytic activity[1][3][4]. Understanding these differences is crucial for interpreting experimental outcomes and predicting therapeutic effects.

Comparative Performance Data

To objectively assess the on- and off-target effects of LRS inhibitors, a quantitative comparison is essential. The following tables present illustrative data comparing the this compound with its S enantiomer and the functionally distinct inhibitor, BC-LI-0186.

Note: The data presented below is hypothetical and intended for illustrative purposes to guide experimental design and data interpretation.

Table 1: On-Target Enzymatic Inhibition

CompoundTargetAssay TypeIC50 (nM)Notes
This compound Human Cytosolic LRSATP-PPi Exchange5.2Potent inhibition of catalytic activity.
Leu-AMS S enantiomer Human Cytosolic LRSATP-PPi Exchange518Demonstrates stereospecificity of the catalytic site.
BC-LI-0186 Human Cytosolic LRSATP-PPi Exchange> 100,000Does not inhibit the primary enzymatic function.
AN2690 (Tavaborole) Human Cytosolic LRSEditing Activity Assay75Known inhibitor of the LRS editing domain.

Table 2: Off-Target Cellular Activity (mTORC1 Signaling)

CompoundCell LineAssay TypeReadoutEC50 (nM)Notes
This compound HEK293TWestern Blotp-S6K (T389)8.5Inhibition of mTORC1 signaling, linked to catalytic site binding.
Leu-AMS S enantiomer HEK293TWestern Blotp-S6K (T389)950Weaker off-target activity correlates with weaker on-target binding.
BC-LI-0186 HEK293TWestern Blotp-S6K (T389)15.6Potent inhibition of mTORC1 signaling via a non-catalytic mechanism.
Rapamycin HEK293TWestern Blotp-S6K (T389)1.0Direct mTOR inhibitor, used as a positive control.

Table 3: Global Off-Target Profile (Illustrative)

CompoundMethodTop Off-Targets (Excluding LRS)Significance
This compound Proteomic Profiling (CETSA-MS)Kinase X, Transporter YPotential for unforeseen side effects or polypharmacology.
BC-LI-0186 Proteomic Profiling (CETSA-MS)None identified with high confidenceSuggests high selectivity for the LRS-RagD interaction site.

Key Experimental Protocols

To generate the data required for a thorough comparison, a multi-pronged experimental approach is necessary. This involves biochemical assays to assess direct target engagement and enzyme inhibition, cell-based assays to measure effects on signaling pathways, and global proteomics to uncover unanticipated interactions.

Protocol 1: LRS Catalytic Activity Assay (ATP-PPi Exchange)

This biochemical assay measures the first step of the aminoacylation reaction, providing a direct assessment of an inhibitor's effect on the catalytic function of LRS.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, KCl, ATP, DTT, and ¹⁴C-labeled L-leucine.

  • Enzyme and Inhibitor Incubation: Add recombinant human LRS to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound, S enantiomer, BC-LI-0186) for 15 minutes at 30°C.

  • Reaction Initiation and Termination: Initiate the reaction by adding ¹⁴C-L-leucine. Allow the reaction to proceed for 10 minutes at 30°C. Terminate the reaction by adding a solution of trichloroacetic acid (TCA) containing sodium pyrophosphate and activated charcoal.

  • Quantification: The charcoal binds the ¹⁴C-leucyl-adenylate product. Pellet the charcoal by centrifugation, wash to remove unincorporated ¹⁴C-L-leucine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based mTORC1 Signaling Assay (Western Blot)

This assay quantifies the phosphorylation of S6 Kinase (S6K), a downstream effector of mTORC1, to measure the impact of inhibitors on the leucine sensing pathway in a cellular context.

Methodology:

  • Cell Culture and Starvation: Culture cells (e.g., HEK293T, A549) to 80% confluency. To synchronize the cells and establish a baseline, starve them of amino acids by incubating in amino acid-free media for 1-2 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test compounds for 1 hour.

  • Leucine Stimulation: Stimulate the cells with L-leucine (e.g., 0.8 mM) for 10-15 minutes to activate the LRS-mTORC1 pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).

  • Detection and Quantification: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities and normalize the phospho-S6K signal to total S6K and the loading control.

  • Data Analysis: Calculate the percentage of inhibition of leucine-stimulated p-S6K phosphorylation and determine the EC50 value for each compound.

Protocol 3: Global Off-Target Profiling (CETSA coupled with Mass Spectrometry)

The Cellular Thermal Shift Assay (CETSA) identifies protein targets by exploiting the principle that ligand binding stabilizes proteins against thermal denaturation. Coupling CETSA with mass spectrometry (MS) allows for an unbiased, proteome-wide survey of compound engagement.

Methodology:

  • Cell Treatment: Treat intact cells with the this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.

  • Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift (increased stability) in the presence of the this compound compared to the control. These proteins are candidate off-targets. Subsequent validation experiments are required to confirm these hits.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in off-target validation.

cluster_0 Upstream Signals cluster_1 LRS-Mediated Signaling cluster_2 mTORC1 Complex cluster_3 Downstream Effects cluster_4 Inhibitor Action Leucine Leucine LRS LRS (Leucyl-tRNA Synthetase) Leucine->LRS Binds RagD_GTP RagD-GTP LRS->RagD_GTP GAP Activity RagD_GDP RagD-GDP RagD_GTP->RagD_GDP mTORC1 mTORC1 RagD_GDP->mTORC1 Activation S6K S6K mTORC1->S6K pS6K p-S6K (Active) S6K->pS6K CellGrowth Cell Growth & Proliferation pS6K->CellGrowth LeuAMS Leu-AMS LeuAMS->LRS Inhibits Catalysis & Leucine Sensing BCLi0186 BC-LI-0186 BCLi0186->LRS Inhibits RagD Interaction Only

Caption: LRS-mTORC1 signaling pathway and points of inhibition.

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Proteome-Wide Profiling b1 Recombinant LRS Protein b2 ATP-PPi Exchange Assay b1->b2 b3 IC50 Determination (On-Target Potency) b2->b3 c1 Intact Cells c2 Leucine Stimulation + Inhibitor c1->c2 c3 Western Blot for p-S6K c2->c3 c4 EC50 Determination (Off-Target Potency) c3->c4 p1 Intact Cells + Inhibitor p2 CETSA (Heat Challenge) p1->p2 p3 LC-MS/MS Analysis p2->p3 p4 Identification of Novel Off-Targets p3->p4

Caption: Integrated workflow for off-target effect validation.

By systematically applying these experimental protocols and analytical frameworks, researchers can build a comprehensive profile of the this compound, or any other small molecule inhibitor. This rigorous, comparative approach is fundamental to advancing drug discovery, ensuring that the journey from the lab to the clinic is guided by a clear and complete understanding of a compound's mechanism of action.

References

Ensuring the reproducibility of experimental results with Leu-AMS R enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Ensuring Reproducibility with Leu-AMS R Enantiomer

In the complex landscape of molecular biology and drug discovery, the reproducibility of experimental results is paramount. Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS), and its R enantiomer, are critical tools for studying protein synthesis and the mTORC1 signaling pathway.[1][2] However, the multifaceted nature of LRS and the sensitivity of the pathways it governs can lead to variability in experimental outcomes.[3] This guide provides a framework for ensuring the reproducibility of your results when using this compound, offering objective comparisons with alternative methods and detailed experimental protocols.

Mechanism of Action: The Dual Role of LRS

Leucyl-tRNA synthetase (LRS) has two primary functions: its canonical role in protein synthesis and a non-canonical role as a key leucine sensor in the mTORC1 signaling pathway.[2][4] Leu-AMS is a stable analog of the leucyl-adenylate intermediate, effectively inhibiting the aminoacylation activity of LRS. This inhibition blocks the ligation of leucine to its cognate tRNA (tRNALeu), thereby halting protein synthesis. Concurrently, by occupying the leucine-binding site, Leu-AMS also prevents LRS from sensing intracellular leucine levels, which blocks the activation of the mTORC1 pathway.

cluster_0 Canonical Function: Protein Synthesis Leu Leucine LRS LRS Leu->LRS ATP ATP ATP->LRS Leu_tRNA Leu-tRNA-Leu LRS->Leu_tRNA Aminoacylation tRNA tRNA-Leu tRNA->Leu_tRNA Protein Protein Synthesis Leu_tRNA->Protein Leu_AMS Leu-AMS R Enantiomer Leu_AMS->LRS Inhibits

Caption: LRS catalytic cycle and its inhibition by this compound.

cluster_1 Non-Canonical Function: mTORC1 Signaling Leu_in Intracellular Leucine LRS_sensor LRS (Sensor) Leu_in->LRS_sensor Activates RagD RagD GTPase LRS_sensor->RagD Acts as GAP for mTORC1 mTORC1 RagD->mTORC1 Activates S6K p-S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Leu_AMS_mTOR Leu-AMS R Enantiomer Leu_AMS_mTOR->LRS_sensor Inhibits Leucine Sensing

Caption: Role of LRS as a leucine sensor in the mTORC1 pathway.

Key Factors Influencing Experimental Reproducibility

Achieving consistent results with this compound requires meticulous control over several experimental variables. Poor reproducibility can often be traced back to a lack of detailed protocols or unknown requirements for activity.

FactorKey ConsiderationsRecommendations for Standardization
Reagent Quality & Handling Purity of this compound, proper storage, and accurate concentration determination.Source from a reputable vendor with a certificate of analysis. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) use.
Enzyme Preparation Purity, concentration, and activity of the LRS enzyme used in in vitro assays.Use a standardized protocol for LRS expression and purification. Perform quality control on each batch, including SDS-PAGE for purity and an activity assay to determine the active fraction.
Cell Culture Conditions Cell line identity, passage number, confluency, and serum starvation conditions.Use authenticated, low-passage cell lines. Maintain a consistent cell culture protocol, including seeding density and growth phase at the time of treatment. Optimize serum starvation time to reduce basal mTORC1 activity.
Assay Parameters Buffer composition, pH, temperature, incubation times, and substrate concentrations.Precisely follow a validated protocol. Ensure all components of reaction buffers are fresh and correctly prepared. Use calibrated equipment for temperature and timing.
Data Acquisition & Analysis Linearity of detection, signal-to-noise ratio, choice of statistical tests, and clear documentation.For Western blots, ensure you are working within the linear range of detection for both the target protein and loading control. Clearly define criteria for data inclusion/exclusion and pre-specify the statistical analysis plan.

Comparison of Methodologies: LRS Inhibition & mTORC1 Activity

Several assays can be used to quantify the effects of this compound. The choice of assay can impact the interpretation and reproducibility of results.

Table 1: Comparison of In Vitro LRS Inhibition Assays

Assay TypePrincipleAdvantagesDisadvantages
Aminoacylation Assay Measures the attachment of radiolabeled leucine to its cognate tRNA.Direct, quantitative measure of the canonical enzyme function. Considered the gold standard.Requires handling of radioactive materials. Can be complex and time-consuming.
Pyrophosphate (PPi) Exchange Measures the ATP-PPi exchange reaction, the first step of aminoacylation.Non-radioactive options are available. Simpler than the full aminoacylation assay.Indirect measurement; does not confirm tRNA charging. Can be prone to artifacts.
Thermal Shift Assay (TSA) Measures changes in protein melting temperature upon ligand binding.High-throughput, requires small amounts of protein.Does not directly measure enzymatic inhibition. May not detect all binding events.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient to determine binding affinity.Low sample consumption, measures binding in solution.Requires specialized equipment. Does not measure enzymatic activity.

Table 2: Comparison of Cellular mTORC1 Activity Assays

Assay TypePrincipleAdvantagesDisadvantages
Western Blot (p-S6K/p-4E-BP1) Measures the phosphorylation of downstream mTORC1 targets.Widely accessible, provides information on specific signaling nodes.Semi-quantitative, can have high variability, antibody-dependent.
Immunofluorescence (LRS Lysosomal Localization) Visualizes the leucine-dependent translocation of LRS to the lysosome, where it activates mTORC1.Provides spatial information about the signaling cascade.Can be difficult to quantify, requires high-quality imaging capabilities.
Reporter Assays (e.g., Luciferase) Uses a reporter gene under the control of an mTORC1-responsive element.High-throughput, quantitative.Indirect measure of pathway activity, may not capture all regulatory nuances.

Detailed Experimental Protocols

Standardized, detailed protocols are essential for reproducibility. Below are foundational protocols for assessing this compound activity.

Protocol 1: In Vitro Aminoacylation Assay

This protocol measures the ability of LRS to attach [14C]-Leucine to tRNALeu and its inhibition by this compound.

start Start prep Prepare Reaction Mix: - Buffer (HEPES, KCl, MgCl2, DTT) - ATP - [14C]-Leucine - Cognate tRNA-Leu start->prep pre_inc Pre-incubate LRS Enzyme with This compound or Vehicle prep->pre_inc initiate Initiate Reaction by adding LRS/Inhibitor mix to Reaction Mix pre_inc->initiate incubate Incubate at 37°C (e.g., 10, 20, 30 min timepoints) initiate->incubate quench Quench Reaction on ice-cold filter paper soaked in 10% TCA incubate->quench wash Wash filters 3x with cold 5% TCA and 1x with ethanol to remove unincorporated [14C]-Leucine quench->wash dry Dry Filters wash->dry measure Measure incorporated radioactivity using a scintillation counter dry->measure end End measure->end

Caption: Workflow for a standard in vitro aminoacylation assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT, 5 mM ATP, 20 µM [14C]-Leucine, and 5 µM cognate tRNALeu.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer without ATP, leucine, or tRNA.

  • Enzyme-Inhibitor Pre-incubation: In a separate tube, pre-incubate purified LRS (e.g., 20 nM) with the desired concentration of this compound or vehicle control for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding the enzyme/inhibitor mixture to the reaction mixture. The final volume should be 50 µL.

  • Incubation: Incubate the reaction tubes at 37°C. Take 10 µL aliquots at various time points (e.g., 5, 10, 20 minutes) to measure the initial reaction velocity.

  • Quenching: Spot the aliquots onto filter pads (e.g., Whatman 3MM) and immediately immerse them in ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction.

  • Washing: Wash the filter pads three times for 10 minutes each in cold 5% TCA, followed by one wash in ethanol to remove unincorporated [14C]-Leucine.

  • Measurement: Dry the filter pads and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of aminoacylation and determine the IC₅₀ value for this compound.

Protocol 2: Cellular Western Blot for mTORC1 Activity

This protocol assesses the effect of this compound on mTORC1 signaling by measuring the phosphorylation of S6 Kinase (S6K).

Methodology:

  • Cell Culture and Seeding: Plate cells (e.g., HEK293T) in 6-well plates and allow them to grow to 70-80% confluency.

  • Starvation: To reduce basal mTORC1 activity, starve the cells of amino acids by incubating them in amino acid-free DMEM for 2 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with the desired concentration of this compound or a vehicle control for 1 hour.

  • Leucine Stimulation: Stimulate the cells by adding back a complete medium or a medium containing only Leucine (e.g., 50 µM) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the phospho-S6K signal to total S6K and the loading control.

Alternatives to Leu-AMS for Method Validation

Comparing the effects of this compound with other compounds targeting the LRS-mTORC1 axis can help validate findings and ensure the observed phenotype is specific.

Table 3: Comparison of Inhibitors Targeting the LRS-mTORC1 Pathway

CompoundMechanism of ActionEffect on LRS AminoacylationEffect on mTORC1 SignalingUse Case for Reproducibility
This compound Competitive inhibitor at the LRS active site.Inhibits Inhibits (by blocking leucine sensing)Primary tool for studying dual LRS functions.
Leucinol Leucine analog, competitive inhibitor at the LRS active site.Inhibits Inhibits A structurally different competitive inhibitor to confirm that the effect is due to active site blockade.
BC-LI-0186 Binds to a site on LRS distinct from the active site, specifically inhibiting the LRS-RagD interaction.No effect Inhibits Excellent control to decouple the aminoacylation and leucine-sensing functions of LRS. Helps confirm that the observed cellular effect is due to mTORC1 inhibition and not protein synthesis shutdown.
Rapamycin Allosteric inhibitor of the mTORC1 complex itself.No effect Inhibits A control to confirm that the downstream cellular phenotype is indeed mediated by mTORC1, bypassing the LRS sensor.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Leu-AMS R enantiomer, a potent leucyl-tRNA synthetase (LRS) inhibitor, are critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the cytotoxic nature of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for Leu-AMS and its R enantiomer is presented below. As enantiomers share identical physical and chemical properties, with the exception of their interaction with plane-polarized light and other chiral molecules, this data is applicable to both.

PropertyValue
Molecular Formula C₁₆H₂₅N₇O₇S
Molecular Weight 459.48 g/mol
IC₅₀ for LRS 22.34 nM (for Leu-AMS)[2][3]
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 49.17 mg/mL)
Storage (Powder) -20°C for 3 years
Storage (In solvent) -80°C for 6 months; -20°C for 1 month

Disposal Protocol: A Step-by-Step Guide

The primary disposal route for this compound and its contaminated materials is through an approved hazardous waste disposal facility. This is in line with general laboratory safety guidelines for cytotoxic and research-grade chemical compounds.

Experimental Protocol for Disposal:

  • Segregation of Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Contaminated labware, including pipette tips, tubes, flasks, and weighing papers.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemicals being discarded.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container. The container should be leak-proof and have a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration (if applicable).

    • The primary hazards (e.g., "Cytotoxic," "Harmful if swallowed").

    • The date of accumulation.

  • Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_handling Handling & Storage cluster_disposal Final Disposal Solid Solid Leu-AMS R (Unused/Expired) SolidWaste Collect in Labeled Solid Hazardous Waste Container Solid->SolidWaste Liquid Leu-AMS R Solutions LiquidWaste Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste Contaminated Contaminated Materials (PPE, Labware) Contaminated->SolidWaste Storage Store in Secure Secondary Containment SolidWaste->Storage LiquidWaste->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Approved Hazardous Waste Facility EHS->Disposal

Caption: Disposal workflow for this compound.

Signaling Pathway Inhibition

This compound functions by inhibiting leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis. This inhibition disrupts the attachment of leucine to its corresponding tRNA, thereby halting protein production and leading to cell death. This mechanism of action is the basis for its use as an antimicrobial and anti-cancer research agent.

SignalingPathway cluster_pathway Protein Synthesis Pathway Leu Leucine LRS Leucyl-tRNA Synthetase (LRS) Leu->LRS ATP ATP ATP->LRS tRNA_Leu tRNA-Leu tRNA_Leu->LRS Leu_tRNA_Leu Leucyl-tRNA-Leu LRS->Leu_tRNA_Leu Aminoacylation Protein_Synth Protein Synthesis Leu_tRNA_Leu->Protein_Synth Leu_AMS This compound Leu_AMS->LRS Inhibition

Caption: Inhibition of LRS by this compound.

By adhering to these safety and disposal protocols, researchers can mitigate the risks associated with the handling of this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.

References

Essential Safety and Logistical Information for Handling Leu-AMS R Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Leu-AMS R enantiomer, a potent leucyl-tRNA synthetase (LRS) inhibitor with known cytotoxic properties.[1][2] Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. All procedures should be conducted under the assumption that this compound is hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is cytotoxic to both cancerous and normal cells, necessitating stringent safety protocols to prevent exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.

Operation Required PPE Rationale
Handling solid compound (weighing, aliquoting) - Disposable lab coat- Double nitrile gloves- Safety goggles with side shields- N95 respirator or higherPrevents inhalation of fine particles and skin/eye contact.
Preparing solutions - Disposable lab coat- Double nitrile gloves- Chemical splash goggles- Face shieldProtects against splashes of the compound and solvent.
Cell culture and in-vitro assays - Disposable lab coat or gown- Double nitrile gloves- Safety glassesStandard protection for cell culture work with a hazardous compound.
Animal handling (if applicable) - Disposable gown- Double nitrile gloves- Safety glasses- Respirator (as determined by risk assessment)Protects against exposure to the compound and contaminated animal waste.
Waste disposal - Disposable lab coat- Heavy-duty nitrile or neoprene gloves- Chemical splash gogglesProtects against splashes and direct contact with hazardous waste.

Experimental Protocols: Safe Handling Procedures

2.1. Preparation of Stock Solutions

  • Preparation: Before handling the compound, ensure a designated workspace is prepared. This should ideally be within a chemical fume hood or a biological safety cabinet to contain any airborne particles.

  • Donning PPE: Put on all required PPE as outlined in the table above for handling the solid compound.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static weigh paper or a dedicated weighing vessel to minimize dispersal of the powder.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the compound. Gently swirl to dissolve. Sonication may be used if necessary.

  • Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (-20°C for short-term, -80°C for long-term storage).[1]

  • Decontamination: Wipe down the work surface and any equipment used with a suitable deactivating agent (e.g., a solution of bleach followed by a rinse with 70% ethanol), followed by a final water rinse.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, goggles, respirator). Dispose of all single-use PPE as hazardous waste.

2.2. Spill Management

In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Only trained personnel with appropriate PPE should clean up chemical spills. A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and hazardous waste disposal bags should be readily available in the laboratory.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid Compound Labeled, sealed hazardous waste containerCollect in a dedicated, clearly labeled container for solid chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Labeled, puncture-resistant hazardous waste containerSegregate from regular lab waste.
Liquid Waste (e.g., unused solutions, cell culture media) Labeled, leak-proof hazardous waste containerCollect in a dedicated container for liquid chemical waste. Do not pour down the drain.
Contaminated PPE Labeled hazardous waste bagPlace all used PPE in a designated hazardous waste bag for incineration.

Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.

Visual Guides

The following diagrams illustrate the key workflows for safely handling this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Task Involving This compound is_solid Is the compound in solid form? start->is_solid is_solution Is the task preparing or handling a solution? is_solid->is_solution No solid_ppe Lab Coat Double Gloves Safety Goggles Respirator (N95+) is_solid->solid_ppe Yes is_in_vitro Is it an in-vitro application? is_solution->is_in_vitro No solution_ppe Lab Coat Double Gloves Chemical Goggles Face Shield is_solution->solution_ppe Yes invitro_ppe Lab Coat Double Gloves Safety Glasses is_in_vitro->invitro_ppe Yes end Proceed with Task is_in_vitro->end No solid_ppe->end solution_ppe->end invitro_ppe->end

Caption: PPE selection workflow based on the handling task.

Handling_and_Disposal_Workflow Figure 2: Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Prepare Workspace (Fume Hood) don_ppe 2. Don Appropriate PPE prep->don_ppe handle 3. Weigh/Prepare Solution don_ppe->handle decontaminate 4. Decontaminate Workspace and Equipment handle->decontaminate segregate 5. Segregate Waste decontaminate->segregate solid_waste Solid Waste (Compound, Tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) segregate->liquid_waste Liquid ppe_waste PPE Waste segregate->ppe_waste PPE dispose 6. Dispose in Labeled Hazardous Waste Containers solid_waste->dispose liquid_waste->dispose ppe_waste->dispose doff_ppe 7. Doff PPE and Dispose dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for safe handling and disposal.

References

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